Liarozole
Description
This compound has been used in trials studying the treatment of Ichthyosis, Lamellar.
This compound is an orally-active benzimidazole derivative with potential antineoplastic activity. As a retinoic acid metabolism blocking agent, this compound inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits all-trans-retinoic acid 4-hydroxylase; effective against hormone-dependent and hormone-independent tumors; R 75251 is chlorohydrate of R 61405; a potent inhibitor of retinoic acid metabolism; USAN name - this compound fumarate
See also: this compound Fumarate (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFHIPBXIWJXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
145858-50-0 (mono-hydrochloride), 145858-52-2 (fumarate) | |
| Record name | Liarozole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048277 | |
| Record name | Liarozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115575-11-6, 171849-18-6, 172282-43-8 | |
| Record name | Liarozole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115575-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liarozole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liarozole, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171849186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liarozole, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172282438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liarozole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Liarozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIAROZOLE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NYD2210B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LIAROZOLE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090Y06W08H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LIAROZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Q29TGV9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Liarozole: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of liarozole (B1683768), a potent imidazole-based inhibitor of retinoic acid metabolism. It details the discovery and development of the compound, its primary mechanism of action as a cytochrome P450 inhibitor, and a multi-step synthesis pathway. This document consolidates quantitative data on its biological activity, provides detailed experimental protocols for key assays, and includes visualizations of its signaling pathway and synthesis workflow to serve as a valuable resource for professionals in oncology and dermatology research.
Discovery and Development
This compound, chemically known as (±)-6-[(3-Chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-1,3-benzimidazole, is an imidazole-containing compound developed by Janssen Pharmaceutica.[1] Initially investigated for its effects on steroid biosynthesis, further research revealed its significant role as a retinoic acid metabolism-blocking agent (RAMBA).[1] This discovery shifted its therapeutic focus towards conditions characterized by abnormal cell proliferation and differentiation. This compound has been investigated for its potential in treating various dermatological disorders, such as psoriasis and ichthyosis, as well as in oncology.[1][2]
Mechanism of Action: Inhibition of Retinoic Acid Metabolism
This compound's primary pharmacodynamic effect is the potent inhibition of the cytochrome P450 (CYP) enzyme system, particularly the CYP26 family of enzymes.[1] These enzymes are crucial for the catabolism of all-trans-retinoic acid (ATRA), a key signaling molecule that regulates cell growth, differentiation, and apoptosis.[1] this compound specifically blocks the 4-hydroxylation of ATRA, a critical step in its degradation.[3] This inhibition leads to an increase in the endogenous concentrations of ATRA in tissues like the skin, thereby amplifying retinoid signaling pathways.[4][5] This "retinoid-sparing" effect underlies its therapeutic activity in disorders of keratinization and certain cancers.[3]
Signaling Pathway
The mechanism of this compound's action on the retinoic acid signaling pathway is depicted in the diagram below. By inhibiting CYP26 enzymes, this compound prevents the breakdown of intracellular ATRA. The resulting accumulation of ATRA allows it to bind to and activate nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These activated receptor heterodimers then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription and leading to downstream cellular effects.
References
- 1. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one [mdpi.com]
- 2. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 122558-90-1|4-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)benzene-1,2-diamine|BLD Pharm [bldpharm.com]
Physicochemical properties of Liarozole for research
An In-depth Technical Guide on the Physicochemical Properties of Liarozole
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, an imidazole-based inhibitor of retinoic acid metabolism.
Chemical and Physical Properties
This compound is an orally active retinoic acid metabolism-blocking agent (RAMBA).[1] Its primary mechanism involves the inhibition of cytochrome P450 (CYP) enzymes, leading to a modulation of endogenous retinoic acid levels.[2]
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₃ClN₄ | [3][4][5] |
| Molecular Weight | 308.77 g/mol | |
| CAS Number | 115575-11-6 | |
| Appearance | Off-white to light yellow solid |
Solubility
The solubility of this compound is highly dependent on the solvent and its salt form.
| Solvent | Solubility | Source |
| DMSO | 55 mg/mL to >250 mg/mL | |
| Water | Soluble (as dihydrochloride (B599025) salt) |
For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO (e.g., 10 mM). When diluting into aqueous cell culture media, it is recommended to perform a serial dilution and pre-warm both the stock solution and the media to 37°C to prevent precipitation.
Melting Point and pKa
| Property | Value | Source |
| Melting Point | 108.2 °C | |
| 241.62 °C | ||
| pKa | Not readily available in cited literature. |
Note: The discrepancy in melting point values may be due to different salt forms or experimental conditions.
Mechanism of Action: Signaling Pathway
This compound's primary pharmacodynamic effect is the inhibition of the metabolic clearance of all-trans-retinoic acid (atRA). As a potent inhibitor of CYP26A1, this compound blocks the 4-hydroxylation of atRA, a key catabolic step. This leads to an increase in the endogenous concentrations of atRA, amplifying retinoid signaling pathways. This "retinoid-sparing" effect is central to its therapeutic potential. This compound has also been shown to inhibit other CYP isoforms, including CYP3A4 and CYP2C8.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a flask containing a buffer solution of a specific pH (e.g., within the physiological range of 1.2-6.8). It's crucial to add enough compound to ensure a saturated solution remains in equilibrium with the undissolved solid.
-
Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium. Preliminary tests are often conducted to determine the necessary agitation time.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved through centrifugation or filtration.
-
Analysis: Accurately measure the concentration of this compound in the clear supernatant. A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended to distinguish the active ingredient from any potential degradation products.
-
Data Recording: The determined concentration represents the equilibrium solubility of this compound at that specific pH and temperature.
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of about 3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).
-
Approximate Determination: A rapid heating of the sample is performed to quickly determine an approximate melting range. This saves time in the subsequent, more precise measurement.
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, with the temperature increasing at a rate of no more than 2°C per minute as it approaches the previously determined approximate melting point.
-
Observation and Recording: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded. This provides the melting point range. A pure compound typically has a sharp melting range of 0.5-1.0°C.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.
Methodology:
-
Solution Preparation: Dissolve a precise amount of this compound in a suitable solvent. For poorly water-soluble compounds, a co-solvent system (e.g., methanol-water) may be used. The final concentration should be sufficient for accurate measurement (e.g., 1 mM).
-
Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Gradually add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic compound) to the solution.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specifically, at the half-equivalence point, the pH is numerically equal to the pKa. To ensure accuracy, multiple titrations should be performed.
References
Liarozole as a Cytochrome P450 Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole (B1683768) is a potent, orally active imidazole-based compound that functions as a significant inhibitor of the cytochrome P450 (CYP) enzyme superfamily.[1] Initially explored for its antitumoral properties, its primary and most well-characterized mechanism of action is the inhibition of retinoic acid metabolism, classifying it as a Retinoic Acid Metabolism Blocking Agent (RAMBA).[1][2] By impeding the degradation of endogenous all-trans-retinoic acid (atRA), this compound elevates intracellular and plasma concentrations of this vital signaling molecule, producing retinoid-mimetic effects.[1][3] This guide provides a comprehensive technical overview of this compound's role as a CYP inhibitor, presenting a detailed analysis of its inhibitory profile, experimental methodologies for its evaluation, and its impact on critical signaling pathways.
Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism
This compound's principal pharmacological effect is derived from its potent inhibition of CYP26, a family of cytochrome P450 enzymes primarily responsible for the catabolism of all-trans-retinoic acid.[1][4] The primary metabolic pathway for atRA clearance is its 4-hydroxylation, a reaction mediated predominantly by CYP26A1 and CYP26B1.[1] The imidazole (B134444) moiety of this compound binds to the heme iron within the cytochrome P450 enzyme, effectively blocking this metabolic inactivation.[1]
This inhibition leads to an accumulation of endogenous atRA in tissues expressing CYP26, such as the skin and various tumors.[1][5] The elevated atRA levels subsequently enhance the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These activated receptors form heterodimers that bind to retinoic acid response elements (RAREs) on DNA, modulating the transcription of numerous genes involved in crucial cellular processes like differentiation, proliferation, and apoptosis.[2][6] This indirect potentiation of retinoid signaling is central to this compound's therapeutic potential in dermatology and oncology.[2][4]
Quantitative Data: In Vitro Inhibition of Cytochrome P450 Enzymes
This compound exhibits a broad-spectrum inhibitory activity against several cytochrome P450 isozymes. Its potency, typically represented by the half-maximal inhibitory concentration (IC50), varies depending on the specific enzyme and the experimental conditions. The following table summarizes the available quantitative data on this compound's inhibitory effects on various CYP enzymes.
| Enzyme/Process | System | IC50 | Reference |
| Retinoic Acid 4-Hydroxylase | Hamster liver microsomes | 2.2 µM | [3] |
| 4-keto-RA Metabolism | Hamster liver microsomes | 1.3 µM | [7] |
| CYP26A1 | Recombinant human enzyme | Potent inhibitor | [4][6] |
| CYP26B1 | Recombinant human enzyme | Preferential inhibitor | [8] |
| CYP3A4 | Human liver microsomes | Moderate inhibitor | [9] |
| CYP2S1 | Human microsomes | Effective inhibitor | |
| Aromatase (CYP19) | - | Inhibitor |
Note: Specific IC50 values for all interactions are not consistently reported across the literature; however, the qualitative inhibitory effect is noted.
In Vivo Effects on Retinoic Acid Levels
Clinical and preclinical studies have demonstrated this compound's ability to significantly increase endogenous retinoic acid concentrations in both plasma and target tissues.
| Species | Dosage | Tissue/Fluid | Fold Increase / Concentration | Reference |
| Rat | 5 mg/kg p.o. | Plasma | 1.4 ± 0.1 ng/ml | [3] |
| Rat | 20 mg/kg p.o. | Plasma | 2.9 ± 0.1 ng/ml | [3] |
| Rat | 5-20 mg/kg p.o. | Vagina | 2-fold increase | [3] |
| Human | 3% topical cream | Skin (epidermis) | 19 ± 5 ng/g at 18h | [10] |
| Human | Oral administration | Skin and Plasma | Increased levels | [11][12] |
Experimental Protocols
In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol outlines a general methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific CYP isozyme using human liver microsomes (HLMs).
Objective: To quantify the inhibitory potency of this compound on a specific CYP enzyme.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Specific CYP isozyme probe substrate (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6)
-
NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound to achieve the desired final concentrations for the assay.
-
Prepare a solution of the specific CYP isozyme probe substrate.
-
Prepare a cofactor solution containing the NADPH-generating system in phosphate buffer.
-
-
Incubation Procedure:
-
In a microcentrifuge tube or a 96-well plate, combine the phosphate buffer, HLMs, and the specific this compound dilution (or vehicle control).
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow this compound to interact with the enzymes.[1]
-
Initiate the metabolic reaction by adding the probe substrate and the cofactor solution.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be optimized to ensure linear metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the microsomal proteins.[1]
-
-
Analysis:
-
Transfer the supernatant to an analysis vial or plate.
-
Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[1]
-
-
Data Interpretation:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
Quantification of All-Trans-Retinoic Acid in Biological Samples
This protocol provides a general framework for the extraction and quantification of atRA from biological matrices such as plasma or tissue homogenates using HPLC or LC-MS/MS.
Objective: To measure the concentration of atRA in biological samples following treatment with this compound.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Internal standard (e.g., a stable isotope-labeled atRA)
-
Extraction solvent (e.g., hexane, acetonitrile)
-
Acidifying agent (e.g., HCl)
-
HPLC or LC-MS/MS system with a C18 reverse-phase column
Methodology:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
For tissue samples, homogenize in a suitable buffer.
-
Spike the sample with a known amount of the internal standard.
-
-
Extraction:
-
Acidify the sample to protonate the carboxylic acid group of atRA.
-
Perform a liquid-liquid extraction by adding an organic extraction solvent (e.g., hexane).[13]
-
Vortex vigorously and then centrifuge to separate the organic and aqueous phases.
-
Collect the organic layer containing the retinoids.
-
Repeat the extraction process to ensure complete recovery.
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Inject the sample into an HPLC or LC-MS/MS system.
-
Separate atRA from its isomers and other metabolites using a gradient elution on a C18 column.[4]
-
-
Data Analysis:
-
Quantify the atRA concentration by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known amounts of atRA.[4]
-
Therapeutic Applications and Future Directions
The ability of this compound to modulate endogenous retinoic acid levels has led to its investigation in various therapeutic areas. In dermatology, it has shown efficacy in treating hyperkeratotic and inflammatory skin disorders such as ichthyosis and psoriasis.[4][5][11] In oncology, this compound has been studied for its potential in treating hormone-dependent cancers, including prostate cancer, where it has demonstrated antitumoral effects.[2][14]
Future research will likely focus on the development of more selective CYP26 inhibitors to minimize off-target effects and improve the therapeutic index. Furthermore, exploring the synergistic potential of this compound with other therapeutic agents, particularly in oncology, could open new avenues for combination therapies.[15] A thorough understanding of its cytochrome P450 inhibitory profile is crucial for predicting and managing potential drug-drug interactions, ensuring its safe and effective use in clinical practice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound fumarate inhibits the metabolism of 4-keto-all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Liarozole CYP26A1 Inhibition Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Liarozole is an imidazole-based compound that functions as a potent inhibitor of cytochrome P450 enzymes, most notably CYP26A1.[1] CYP26A1 is the primary enzyme responsible for the metabolic clearance of all-trans-retinoic acid (atRA), a critical signaling molecule involved in cell differentiation, proliferation, and embryonic development.[2][3] By inhibiting CYP26A1, this compound increases the endogenous levels of atRA, making it a compound of interest for therapeutic applications in dermatology and oncology.[2][4] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against CYP26A1.
Data Presentation
The inhibitory potency of this compound against CYP26A1 has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this inhibition.
| Compound | Enzyme | System | Substrate | IC50 (µM) | Reference |
| This compound | CYP26A1 | Recombinant Human Enzyme | 9-cis-Retinoic Acid | 2.1 | |
| This compound | CYP26A1 | Recombinant Human Enzyme | Luciferin-BE | 0.98 | |
| This compound | CYP26A1 | Hamster Liver Microsomes | All-trans-Retinoic Acid | 2.2 | |
| This compound | CYP26A1 | T47D Human Breast Cancer Cells | Not Specified | 0.44 - 7 |
Signaling Pathway
The catabolism of all-trans-retinoic acid (atRA) is primarily mediated by CYP26A1, which hydroxylates atRA into metabolites destined for elimination. This compound inhibits this enzymatic activity, leading to an accumulation of intracellular atRA. This, in turn, enhances the activation of retinoic acid receptors (RAR) and retinoid X receptors (RXR), leading to the modulation of target gene transcription.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Effects of Liarozole on MCF-7 Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of Liarozole on the MCF-7 human breast cancer cell line. The included protocols offer detailed methodologies for replicating key experiments to assess the impact of this compound on cell proliferation, retinoic acid metabolism, and cellular signaling pathways.
Introduction
This compound is an imidazole-based compound that functions as a retinoic acid metabolism blocking agent (RAMBA)[1]. It inhibits cytochrome P-450-dependent enzymes responsible for the catabolism of all-trans-retinoic acid (ATRA), leading to increased intracellular levels of ATRA[2][3]. This potentiation of retinoic acid signaling can induce cell differentiation and inhibit proliferation in cancer cells. Additionally, this compound has been noted to possess aromatase inhibitory properties, suggesting a dual mechanism of action in hormone-dependent breast cancers[1]. This document outlines the effects of this compound, both alone and in combination with ATRA, on MCF-7 cells.
Data Presentation
The following tables summarize the quantitative data from in vitro studies of this compound on MCF-7 breast cancer cells.
Table 1: Antiproliferative Effects of this compound and All-Trans-Retinoic Acid (ATRA) on MCF-7 Cells
| Treatment | Concentration | Duration | Growth Inhibition | Reference |
| This compound alone | 10⁻⁵ M | 9 days | 35% | [2] |
| This compound-fumarate alone | Up to 10⁻⁶ M | Not specified | No effect | |
| ATRA alone | 2 x 10⁻⁸ M (IC₅₀) | 9 days | 50% | |
| ATRA (10⁻⁸ M) + this compound (10⁻⁶ M) | 10⁻⁸ M ATRA, 10⁻⁶ M this compound | 9 days | > Inhibition by 10⁻⁷ M ATRA alone |
Table 2: Effect of this compound on ATRA Metabolism in MCF-7 Cells
| Treatment | Concentration | Duration | Effect | Reference |
| This compound | 10⁻⁵ M | 4 hours | 87% reduction in polar metabolites of ATRA |
Signaling Pathway
This compound's primary mechanism of action in MCF-7 cells involves the potentiation of the retinoic acid signaling pathway. By inhibiting the cytochrome P450 enzymes that catabolize ATRA, this compound increases the intracellular concentration of ATRA. This leads to enhanced activation of retinoic acid receptors (RARs), which in turn modulate the transcription of target genes involved in cell cycle arrest and differentiation.
Experimental Protocols
Cell Culture and Maintenance of MCF-7 Cells
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cell Proliferation Assessment using MTT Assay
This protocol is used to determine the effect of this compound on the proliferation of MCF-7 cells.
-
Materials:
-
MCF-7 cells
-
96-well microtiter plates
-
This compound and ATRA stock solutions (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 2,000-5,000 cells/well in 150 µL of medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound and/or ATRA in complete growth medium.
-
Remove the overnight culture medium and add 200 µL of the drug-containing medium to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration).
-
Incubate the plates for the desired duration (e.g., 9 days), with medium changes every 2-3 days.
-
At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Analysis of All-Trans-Retinoic Acid (ATRA) Metabolism
This protocol is designed to assess the inhibitory effect of this compound on the metabolism of ATRA in MCF-7 cells.
-
Materials:
-
MCF-7 cells
-
[³H]all-trans-retinoic acid
-
This compound
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column
-
-
Procedure:
-
Pre-incubate MCF-7 cells with 10⁻⁶ M ATRA overnight to induce metabolic enzymes.
-
Wash the cells twice to remove the pre-treatment ATRA.
-
Incubate the cells for 4 hours with [³H]all-trans-retinoic acid in the presence or absence of 10⁻⁵ M this compound.
-
Collect the cell culture supernatants.
-
Analyze the supernatants by reverse-phase HPLC to separate and quantify the parent [³H]ATRA and its polar metabolites.
-
Compare the metabolite profiles between the this compound-treated and untreated samples to determine the percentage of inhibition.
-
Western Blot Analysis for Apoptosis-Related Proteins
While specific studies on this compound-induced apoptosis in MCF-7 cells are limited, this general protocol can be used to assess changes in the expression of key apoptosis-related proteins, such as Bcl-2. This compound has been shown to enhance retinoid-induced apoptosis in prostate cancer cells, which was associated with the inhibition of Bcl-2.
-
Materials:
-
MCF-7 cells treated with this compound and/or ATRA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin).
-
Conclusion
This compound demonstrates significant in vitro activity against MCF-7 breast cancer cells, primarily by potentiating the antiproliferative and differentiation-inducing effects of all-trans-retinoic acid through the inhibition of its metabolism. The provided protocols offer a framework for further investigation into the therapeutic potential of this compound in breast cancer research. Further studies are warranted to elucidate the precise effects of this compound on apoptosis and cell cycle progression in MCF-7 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound potentiates the all-trans-retinoic acid-induced structural remodelling in human breast carcinoma MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: HPLC Analysis of Retinoic Acid Levels Following Liarozole Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Liarozole (B1683768) is an imidazole-based compound that acts as a potent inhibitor of the cytochrome P450 (CYP) enzyme system, particularly the CYP26 family of enzymes responsible for the metabolism of all-trans-retinoic acid (atRA).[1] By blocking the 4-hydroxylation of atRA, this compound effectively increases the endogenous levels of this crucial signaling molecule in various tissues.[1] This mechanism of action underlies its therapeutic potential in certain cancers and dermatological conditions where enhanced retinoid signaling is advantageous.[1][2] The quantitative analysis of retinoic acid levels following this compound treatment is essential for pharmacokinetic and pharmacodynamic studies, helping to elucidate its efficacy and mechanism of action. This document provides detailed protocols for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of retinoic acid from biological samples treated with this compound.
Signaling Pathway and Experimental Workflow
This compound's primary effect is the inhibition of CYP26 enzymes, which are responsible for the catabolism of atRA. This inhibition leads to an accumulation of endogenous atRA.[1] The elevated atRA levels enhance its binding to retinoic acid receptors (RARs). RARs form heterodimers with retinoid X receptors (RXRs), and this complex then binds to retinoic acid response elements (RAREs) on DNA, thereby modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
The general workflow for analyzing retinoic acid levels after this compound treatment involves sample collection, extraction of retinoids, and subsequent quantification by HPLC.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on retinoic acid levels as reported in various studies.
Table 1: Effect of this compound on Retinoic Acid Levels in Human Skin
| Treatment | Time Point | Retinoic Acid Level (ng/g wet wt) | Fold Change vs. Vehicle | p-value | Reference |
| Vehicle | 18 h | Not Detectable | - | - | |
| 3% this compound | 18 h | 19 ± 5 | - | < 0.002 | |
| Vehicle | 48 h | Not Detectable | - | - | |
| 3% this compound | 48 h | 6 ± 2 | - | 0.38 |
Table 2: Effect of this compound on Retinoic Acid Metabolism in MCF-7 Human Breast Cancer Cells
| Pre-treatment | Treatment | Effect on [3H]atRA Metabolism | Reference |
| None | [3H]atRA (4h) | Unaltered retinoid | |
| 10⁻⁶ M atRA (overnight) | [3H]atRA (4h) | Substantial metabolism to polar metabolites | |
| 10⁻⁶ M atRA (overnight) | 10⁻⁵ M this compound + [3H]atRA (4h) | 87% reduction in polar metabolites |
Table 3: Effect of this compound on Retinoic Acid Levels in Rat Plasma and Vagina
| Treatment (p.o.) | Tissue | Retinoic Acid Level | Fold Change vs. Control | Reference |
| Control | Plasma | < 0.5 ng/mL | - | |
| 5 mg/kg this compound | Plasma | 1.4 ± 0.1 ng/mL | - | |
| 20 mg/kg this compound | Plasma | 2.9 ± 0.1 ng/mL | - | |
| Vehicle | Vagina | 1.1 ± 0.1 ng/200mg tissue | - | |
| 5 mg/kg this compound | Vagina | 2.2 ± 0.2 ng/200mg tissue | 2.0 | |
| 20 mg/kg this compound | Vagina | 2.6 ± 0.2 ng/200mg tissue | 2.4 |
Table 4: Inhibitory Effect of this compound on Retinoic Acid Metabolism in Rat and Hamster Tissues (In Vitro)
| Tissue Homogenate/Microsomes | Substrate | IC₅₀ of this compound | Reference |
| Rat Liver Homogenates | Retinoic Acid | 0.14 µM | |
| Dunning R3327G Prostate Tumor Homogenates | Retinoic Acid | 0.26 µM | |
| Hamster Liver Microsomes | 4-oxo-ATRA | 1.3 µM | |
| Hamster Liver Microsomes | All-trans-Retinoic Acid | 2.2 µM |
Experimental Protocols
Protocol 1: Extraction of Retinoic Acid from Tissue Samples
This protocol provides a general procedure for the extraction of retinoic acid from tissue samples. It is crucial to perform all steps under yellow light or in the dark to prevent the degradation of light-sensitive retinoids.
Materials:
-
Tissue sample (e.g., skin, liver, tumor)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Ice-cold protein precipitation solvent: Acetonitrile (B52724) or Methanol (B129727)
-
Centrifuge capable of 15,000 x g at 4°C
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) (Optional but recommended)
-
SPE manifold
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Reconstitution solvent (initial mobile phase)
-
Vortex mixer
-
0.22 µm syringe filters
-
Internal standard (e.g., retinyl acetate)
Procedure:
-
Homogenization:
-
Accurately weigh the frozen tissue sample (typically 50-200 mg).
-
Add 4 volumes of ice-cold PBS (e.g., 400 µL for 100 mg of tissue).
-
Add an internal standard to account for extraction efficiency.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
To the tissue homogenate, add 3 volumes of ice-cold acetonitrile or methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) (Optional):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute retinoic acid with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate or the supernatant from step 2 to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 100-200 µL).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Final Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC Analysis of Retinoic Acid
The following are suggested starting conditions for HPLC analysis. Method optimization and validation are required for specific applications.
Method A: HPLC with UV Detection
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic or acetic acid). A common mobile phase is a mixture of n-hexane, 2-propanol, and acetic acid for normal-phase HPLC.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
Detection Wavelength: 340-350 nm for all-trans-retinoic acid.
-
Quantification: Based on a standard curve prepared with known concentrations of retinoic acid standards.
Method B: HPLC with Mass Spectrometry (LC-MS/MS) Detection
For higher sensitivity and specificity, LC-MS/MS is the preferred method.
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Negative ESI is often used for retinoic acid.
-
MRM Transitions: Specific precursor-to-product ion transitions for retinoic acid and the internal standard must be determined and optimized.
The provided application notes and protocols offer a comprehensive guide for the quantitative analysis of retinoic acid levels following this compound treatment. The inhibition of retinoic acid metabolism by this compound leads to a significant increase in its endogenous concentrations, which can be reliably measured using HPLC with either UV or MS/MS detection. The detailed protocols for sample preparation and analysis will enable researchers to accurately assess the pharmacodynamic effects of this compound and similar retinoic acid metabolism blocking agents.
References
Protocol for Oral Administration of Liarozole in Rodents: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the oral administration of Liarozole to rodents. This compound is a potent inhibitor of the cytochrome P450 enzyme CYP26, which is responsible for the metabolism of retinoic acid (RA).[1] By blocking this enzyme, this compound increases endogenous levels of retinoic acid, making it a valuable tool for studying the roles of RA in various physiological and pathological processes.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the oral administration of this compound to rodents.
Table 1: Dose-Response of this compound on Plasma Retinoic Acid Levels in Rats [4]
| Oral Dose of this compound (mg/kg) | Mean Plasma All-trans-Retinoic Acid (ng/mL) ± SEM |
| Vehicle Control | < 0.5 |
| 5 | 1.4 ± 0.1 |
| 20 | 2.9 ± 0.1 |
Table 2: Effects of this compound on Retinoic Acid Concentrations in Rat Vagina
| This compound Dose (mg/kg, p.o. for 3 days) | Change in RA Concentration (ng/200mg tissue) |
| 5 | 2.2 ± 0.2 (from 1.1 ± 0.1) |
| 20 | 2.6 ± 0.2 (from 1.1 ± 0.1) |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile water
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing PEG300 and sterile water. The final concentration of DMSO in the total volume should be kept low.
-
Dissolve this compound: Weigh the required amount of this compound powder. In a separate sterile tube, dissolve the this compound powder in the necessary volume of DMSO. Gentle warming or sonication can be used to aid dissolution.
-
Prepare Final Dosing Solution: Slowly add the this compound-DMSO solution to the prepared vehicle while vortexing. Continue to vortex until a homogenous suspension is formed. It is recommended to prepare the dosing solution fresh on the day of the experiment.
-
Alternative Vehicle: For lower doses, a vehicle of 10% DMSO and 90% Corn Oil can be used. Another common vehicle is 0.5% methylcellulose (B11928114) in sterile water.
Protocol 2: Oral Gavage Administration in Mice and Rats
This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to determine the precise volume of the dosing solution to be administered. The typical gavage volume should not exceed 10 mL/kg of body weight. For a 20g mouse, the maximum volume is typically 0.2 mL.
-
Restraint:
-
Mice: Firmly restrain the mouse by scruffing the skin on its back and neck to immobilize the head. The mouse's body should be held in a vertical position.
-
Rats: Hold the animal firmly around the thoracic region.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat. The animal should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration: Once the needle is in the esophagus (to the pre-measured depth), slowly administer the this compound suspension from the syringe.
-
Post-Administration:
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits CYP26A1, blocking retinoic acid metabolism.
Experimental Workflow for Oral Administration of this compound
Caption: Workflow for oral gavage of this compound in rodents.
References
Application Notes and Protocols for Testing Liarozole Efficacy Using Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole (B1683768) is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 enzyme system, specifically the CYP26 family of enzymes responsible for the catabolism of all-trans retinoic acid (atRA).[1] By blocking the degradation of atRA, this compound effectively increases its intracellular concentrations.[1] This elevation in endogenous atRA enhances its natural effects on gene expression, which play a crucial role in cellular differentiation, proliferation, and apoptosis.[1] These characteristics make this compound a compound of significant interest for therapeutic applications, particularly in oncology and dermatology.[2][3]
These application notes provide detailed protocols for assessing the efficacy of this compound in modulating cell proliferation using three standard assays: the MTT assay, the BrdU incorporation assay, and Ki-67 immunofluorescence staining.
Mechanism of Action: this compound and Retinoic Acid Signaling
This compound's primary mechanism of action is the inhibition of CYP26 enzymes, which hydroxylate and thereby inactivate atRA. This inhibition leads to an accumulation of endogenous atRA within the cell. Elevated atRA levels enhance the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the quantitative effects of this compound on the proliferation of various cancer cell lines.
Table 1: Antiproliferative Effects of this compound in Combination with All-Trans-Retinoic Acid (ATRA) in Breast Cancer Cells
| Cell Line | Treatment | Concentration | Growth Inhibition |
| MCF-7 | ATRA alone | 2 x 10⁻⁸ M | 50% |
| MCF-7 | This compound alone | 10⁻⁵ M | 35% |
| MCF-7 | ATRA (10⁻⁸ M) + this compound (10⁻⁶ M) | - | > Inhibition by ATRA (10⁻⁷ M) alone |
Table 2: Effects of this compound on Prostate Cancer Cells
| Cell Line | Treatment | Effect |
| DU 145 | This compound + 1α,25-dihydroxyvitamin D3 | Synergistic growth inhibition |
| DU 145 | This compound + Retinoids | Amplifies retinoid-induced apoptosis |
| PC-3ML-B2 | This compound fumarate | Reduced tumor growth and metastasis |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay identifies proliferating cells by detecting the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA during the S phase of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (10 µM)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate)
-
Primary antibody against BrdU
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
Add BrdU labeling solution to the culture medium and incubate for 1-24 hours, depending on the cell line's proliferation rate.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 20 minutes.
-
Incubate with 2N HCl for 10-30 minutes at room temperature to denature the DNA.
-
Neutralize with 0.1 M sodium borate (B1201080) buffer for 5-12 minutes.
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate with the anti-BrdU primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of BrdU-positive cells using a fluorescence microscope or flow cytometer.
Ki-67 Immunofluorescence Staining
Ki-67 is a nuclear protein associated with cell proliferation. It is present during all active phases of the cell cycle (G₁, S, G₂, and mitosis) but is absent in resting cells (G₀).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde or cold 70% ethanol)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Ki-67
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed and treat cells with this compound as previously described.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or with cold 70% ethanol (B145695) for 1 hour at -20°C.
-
Wash with PBS and permeabilize with 0.3% Triton X-100 in PBS for 10-15 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with the anti-Ki-67 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Quantify the percentage of Ki-67-positive cells using a fluorescence microscope or flow cytometer.
Conclusion
The assays described provide robust and reproducible methods for quantifying the effects of this compound on cell proliferation. By understanding its mechanism of action and applying these detailed protocols, researchers can effectively evaluate the therapeutic potential of this compound in various cancer models. Careful optimization of cell seeding densities, drug concentrations, and incubation times is recommended for each specific cell line and experimental condition.
References
Measuring Liarozole's Impact on Gene Expression in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole is an imidazole-based compound that functions as a potent inhibitor of cytochrome P450 enzymes, particularly CYP26A1. This enzyme is a key component in the catabolism of all-trans-retinoic acid (atRA), a biologically active metabolite of vitamin A that plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. By inhibiting CYP26A1, this compound effectively increases the intracellular concentration of atRA, thereby enhancing its downstream signaling effects. This "retinoid-sparing" mechanism of action has positioned this compound as a compound of interest in oncology, particularly for its potential to modulate gene expression programs that can suppress cancer cell growth and survival.
These application notes provide a comprehensive overview of the methodologies used to measure the impact of this compound on gene expression in cancer cells. Detailed protocols for cell culture and treatment, RNA extraction, and gene expression analysis via Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) are provided, along with data presentation guidelines and visualizations of the underlying molecular pathways.
Mechanism of Action: this compound and the Retinoic Acid Signaling Pathway
This compound's primary molecular target is the CYP26 family of enzymes, which are responsible for the hydroxylation and subsequent inactivation of atRA. By inhibiting these enzymes, this compound leads to an accumulation of endogenous atRA within the cell. This elevated atRA then binds to and activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-dependent transcription factors. Upon activation, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
The downstream effects of enhanced atRA signaling are cell-type specific but generally involve the regulation of genes associated with cell cycle arrest, cellular differentiation, and apoptosis. For instance, in some cancer cell lines, this compound has been shown to potentiate the pro-apoptotic effects of retinoic acid.
Application Notes and Protocols for Liarozole Treatment in Androgen-Dependent and -Independent Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Liarozole (B1683768) in preclinical prostate cancer research. This compound is an imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA). Its primary mechanism of action is the inhibition of cytochrome P450 enzymes, particularly CYP26A1, which are responsible for the catabolism of all-trans-retinoic acid (ATRA)[1]. By blocking ATRA breakdown, this compound increases intracellular retinoic acid levels, leading to the modulation of gene expression that can induce cell differentiation, inhibit proliferation, and promote apoptosis[1][2].
This document summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for relevant assays, and includes visualizations of the core signaling pathways and experimental workflows.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various prostate cancer models.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Status | Treatment | Concentration | Effect | Citation |
| DU145 | Independent | This compound + 1α,25-(OH)₂D₃ | 1 µM this compound + 10 nM 1α,25-(OH)₂D₃ | ~65% growth inhibition after 4 days | [3] |
| DU145 | Independent | Retinoic Acid | Not Specified | 18% growth inhibition | [2] |
| DU145 | Independent | This compound | Not Specified | Modest effect on cell growth alone | [2] |
| DU145, LNCaP | Independent, Dependent | This compound | Not Specified | No direct cytostatic properties observed | [4][5] |
| PC-3ML-B2 | Independent | This compound | Not Specified | Inhibited cell invasion of Matrigel and secretion of type IV collagenase | [6] |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Animal Models
| Animal Model | Tumor Type | Treatment | Dosage & Administration | Effect | Citation |
| Dunning R3327-H Rat | Androgen-Dependent | This compound | 100 mg/kg/day (in diet) | 60% median tumor volume decrease | [7][8] |
| Dunning R3327-G Rat | Androgen-Dependent | This compound | 40 mg/kg (oral gavage, twice daily) | 82% median tumor volume decrease (comparable to castration at 92%) | [7][8] |
| Dunning MatLu Rat | Androgen-Independent | This compound | Not Specified | Reduced tumor growth | [4][5] |
| Dunning PIF-1 Rat | Androgen-Independent | This compound | 100 mg/kg/day (in diet) | 60% median tumor volume decrease | [7][8] |
| Dunning AT-6 Rat | Androgen-Independent | This compound | 100 mg/kg/day (in diet) | 73% median tumor volume decrease | [7][8] |
| Dunning AT-6 sq (B12106431) Rat | Androgen-Independent | This compound | 60 mg/kg (oral gavage, twice daily) | 90% median tumor volume decrease | [7][8] |
| SCID Mice with PC-3ML-B2 cells | Androgen-Independent | This compound | Not Specified | Reduced subcutaneous tumor growth and bone metastasis | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Proliferation (MTS/MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of prostate cancer cells, such as DU145.
Materials:
-
Prostate cancer cell line (e.g., DU145)
-
Complete culture medium (e.g., RPMI 1640 with 5% FBS)
-
96-well tissue culture plates
-
This compound
-
1α,25-dihydroxyvitamin D₃ (1,25-(OH)₂D₃) (for synergy studies)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound, 1,25-(OH)₂D₃, or a combination of both in culture medium.
-
Remove the existing medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 2, 4, or 6 days).
-
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Protocol 2: Apoptosis (TUNEL) Assay
This protocol is for detecting DNA fragmentation associated with apoptosis in this compound-treated cells.
Materials:
-
Prostate cancer cells (e.g., DU145)
-
Glass coverslips
-
This compound and/or Retinoic Acid
-
4% Paraformaldehyde
-
Permeabilization solution (0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT and fluorescently-labeled dUTP, from a commercial kit)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a culture dish.
-
Treat cells with this compound, Retinoic Acid, or a combination for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in sodium citrate (B86180) solution.
-
-
Labeling Reaction:
-
Incubate the cells with the TUNEL reaction mixture according to the manufacturer's protocol.
-
-
Counterstaining:
-
Stain the cell nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of DAPI-stained nuclei.
-
Protocol 3: In Vitro Cell Invasion (Matrigel Boyden Chamber Assay)
This protocol assesses the effect of this compound on the invasive potential of prostate cancer cells like PC-3ML-B2.
Materials:
-
Prostate cancer cell line (e.g., PC-3ML-B2)
-
Boyden chambers (transwell inserts, e.g., 8.0 µm pore size)
-
Matrigel
-
Serum-free culture medium
-
Culture medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Coating of Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold serum-free medium and coat the upper surface of the transwell inserts.
-
Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium.
-
Seed the cells (e.g., 2.5 - 5 x 10⁴ cells) in the upper chamber of the coated inserts.
-
-
Incubation:
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Removal of Non-invasive Cells:
-
Carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.
-
-
Fixation and Staining:
-
Fix the invaded cells on the lower surface of the insert with methanol.
-
Stain the cells with Crystal Violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Protocol 4: In Vivo Dunning Rat Prostate Cancer Model
This protocol provides a general guideline for evaluating this compound in the Dunning rat models. Specifics may need to be optimized.
Materials:
-
Copenhagen or other suitable rat strain
-
Dunning prostate carcinoma sublines (e.g., R3327-H, R3327-G, MatLu)
-
This compound
-
Vehicle for administration (e.g., for oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Propagate the Dunning tumor sublines in vivo or in vitro.
-
Implant tumor fragments or a cell suspension subcutaneously into the flank of the rats.
-
-
Treatment:
-
Once tumors are established and have reached a palpable size, randomize the animals into treatment and control groups.
-
Administer this compound via the chosen route:
-
Dietary admixture: Incorporate this compound into the rodent chow at a specified concentration (e.g., 120 mg per 100 g of food to achieve ~100 mg/kg/day).
-
Oral gavage: Prepare a suspension of this compound in a suitable vehicle and administer it orally (e.g., 40-60 mg/kg, twice daily).
-
-
-
Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor the body weight and overall health of the animals.
-
-
Endpoint:
-
Continue the treatment for the planned duration.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits CYP26A1, increasing intracellular retinoic acid levels.
Caption: this compound enhances Vitamin D3 signaling by inhibiting its catabolism.
Experimental Workflow Diagrams
Caption: Workflow for in vitro cell proliferation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound--a novel treatment approach for advanced prostate cancer: results of a large randomized trial versus cyproterone acetate. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental studies with this compound (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Liarozole Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing liarozole (B1683768) dosage for in vivo animal studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of Efficacy (No observable phenotype or change in biomarkers) | 1. Suboptimal Dosage: The administered dose may be too low to achieve the desired biological effect in the specific animal model or disease state. 2. Ineffective Route of Administration: The chosen route (e.g., oral) may result in poor bioavailability. 3. Formulation Issues: this compound may not be properly dissolved or suspended in the vehicle, leading to inaccurate dosing. 4. Low Endogenous Retinoic Acid (RA): The therapeutic effect of this compound is dependent on the presence of endogenous RA.[1] 5. Rapid Metabolism: The animal model may exhibit rapid metabolism of this compound. | 1. Conduct a Dose-Response Study: Perform a pilot study with a range of doses (e.g., 5, 10, 20, 40 mg/kg for oral administration in rodents) to determine the optimal dose.[2][3] 2. Consider Alternative Routes: If oral administration is ineffective, explore other routes such as topical application for skin-related studies.[4] 3. Optimize Formulation: Ensure this compound is fully dissolved or forms a homogenous suspension. For oral gavage, vehicles such as 0.5% methylcellulose (B11928114) or corn oil can be used.[4] For challenging formulations, solubilizing agents like 2-hydroxypropyl-β-cyclodextrin (HPβCD) may be necessary. Always prepare fresh formulations. 4. Measure Endogenous RA Levels: If possible, measure baseline RA levels in the target tissue to ensure they are sufficient for this compound to exert its effect. 5. Assess Pharmacokinetics: If resources permit, conduct a preliminary pharmacokinetic study to determine the half-life of this compound in your model. |
| Unexpected Toxicity or Adverse Effects | 1. Dose is Too High: The administered dose exceeds the maximum tolerated dose (MTD) for the specific animal strain, age, or sex. 2. Retinoid-Mimetic Side Effects: this compound increases endogenous retinoic acid, which can lead to signs of hypervitaminosis A. Common side effects include skin erythema, dryness, scaling, alopecia, and cheilitis. 3. Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | 1. Determine the MTD: Conduct an MTD study to identify the highest dose that does not cause significant toxicity. Start with a dose-ranging study using a small number of animals. 2. Monitor for Retinoid-Like Effects: Implement a scoring system to monitor for skin and mucous membrane irritation. If severe side effects are observed, reduce the dose or temporarily halt treatment. Provide supportive care, such as softened food for cheilitis. 3. Include a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle-related and compound-related toxicity. |
| Inconsistent Results Between Animals | 1. Inaccurate Dosing: Variability in the preparation of the dosing solution or in the administration technique. 2. Animal-to-Animal Variation: Biological differences between individual animals. 3. Gavage-Related Stress: Improper oral gavage technique can cause stress, affecting experimental outcomes. | 1. Standardize Procedures: Ensure consistent preparation of the this compound formulation and accurate administration volume based on individual animal body weight. Ensure the formulation is homogenous before each administration. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. 3. Proper Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and prevent injury. The gavage needle should be measured to the correct length (from the nose to the last rib) to avoid stomach perforation. |
| Formulation Precipitation | 1. Poor Solubility: this compound has low aqueous solubility. 2. Temperature Shock: Adding a cold stock solution to warmer media or vehicle. | 1. Use a Solubilizing Agent: For in vitro studies that may translate to in vivo formulations, dissolving this compound in DMSO first and then serially diluting in the final vehicle can prevent precipitation. For in vivo use, vehicles like HPβCD can improve solubility. 2. Pre-warm Solutions: Warm the vehicle to the administration temperature before adding the this compound stock. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a retinoic acid metabolism-blocking agent (RAMBA). Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme CYP26A1, which is responsible for the breakdown of all-trans-retinoic acid (atRA). By blocking this enzyme, this compound increases the endogenous levels of atRA in tissues, leading to an amplification of retinoid signaling pathways.
Q2: What is a typical starting dose for this compound in mice and rats?
A2: For oral administration in rats, doses of 5 mg/kg and 20 mg/kg have been shown to increase plasma retinoic acid levels. In a mouse prostate cancer model using SCID mice, a dose of 40 mg/kg administered orally has been used. For topical application, a 3% formulation has been used in human studies, which can be a starting point for animal skin models. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific model and experimental goals.
Q3: How should I prepare an oral formulation of this compound?
A3: For oral gavage, this compound can be suspended in vehicles like 0.5% methylcellulose in sterile water or corn oil. To prepare a suspension, accurately weigh the required amount of this compound and suspend it in the chosen vehicle to the desired concentration. Ensure the solution is homogenous before each administration, for instance by vortexing. For compounds with solubility challenges, using a vehicle like a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water can be effective.
Q4: What are the common side effects of this compound in animal models?
A4: The most common side effects are related to its mechanism of action and mimic hypervitaminosis A. These are often mucocutaneous and can include redness (erythema), dryness, scaling, itching (pruritus) of the skin, and hair loss (alopecia). Inflammation of the lips (cheilitis) and dry mouth can also be observed. At higher doses, systemic effects such as bone and joint pain or neurological distress may occur.
Q5: How can I monitor for toxicity during my study?
A5: Daily clinical observations are essential. Monitor for changes in posture, activity level, grooming, and any signs of skin irritation. Record body weight daily, as a sustained weight loss of over 15% is a common sign of toxicity. Food and water intake should also be monitored. It is advisable to create a scoring system to objectively assess any observed side effects.
Q6: What is a Maximum Tolerated Dose (MTD) study and why is it important?
A6: An MTD study is a preliminary experiment to determine the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality. This is a critical step before initiating a large-scale efficacy study. Typically, an MTD study involves a small number of animals per group and several escalating dose levels. The MTD is then used as the highest dose in the main experiment.
Data Presentation
Table 1: Summary of In Vivo Oral Dosages and Effects of this compound
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| Rat | 5 mg/kg | Oral (p.o.) | Single dose | Increased plasma retinoic acid to 1.4 ± 0.1 ng/mL from <0.5 ng/mL. | |
| Rat | 20 mg/kg | Oral (p.o.) | Single dose | Increased plasma retinoic acid to 2.9 ± 0.1 ng/mL from <0.5 ng/mL. | |
| Ovariectomized Rat | 5-20 mg/kg | Oral (p.o.) | 3 days | Reversed vaginal keratinization and doubled retinoic acid concentration in vaginal tissue. | |
| Rat | 40 mg/kg | Oral (p.o.) | Pretreatment | Prolonged the plasma half-life of 4-keto-all-trans-retinoic acid from 7 to 12 minutes. | |
| SCID Mice (Prostate Cancer Xenograft) | 40 mg/kg | Oral (p.o.) | 21 days | Reduced tumor growth and survival. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents by Gavage
This protocol outlines the procedure for single or repeated oral administration of this compound to rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, corn oil, or 20% HPβCD in sterile water)
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes (appropriate volume for dosing)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle. For suspensions like methylcellulose, it may be necessary to sprinkle the powder into warm water while stirring and then cool to allow for complete dissolution.
-
Suspend or dissolve the this compound in the vehicle to the desired final concentration.
-
Ensure the solution is homogenous before each administration by vortexing.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).
-
Gently restrain the animal. For mice, scruff the back of the neck. For rats, hold the animal firmly around the thoracic region.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is in place, slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol 2: Topical Administration of this compound in Rodent Skin Models
This protocol is for applying this compound to the skin to study its local effects.
Materials:
-
This compound powder
-
Vehicle/Formulation base (e.g., 20% HPβCD in an aqueous solution, or a cream base)
-
Topical applicator (e.g., syringe without a needle, cotton swab)
-
Clippers for hair removal
-
Anesthesia (if required for animal restraint)
Procedure:
-
Preparation of Topical Formulation:
-
Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 3%). Sonication or gentle heating may be required for complete dissolution in some vehicles.
-
Ensure the final formulation is homogenous.
-
-
Animal Preparation:
-
Anesthetize the animal if necessary to ensure it remains immobile.
-
Carefully clip the hair from the intended application site on the animal's back. Avoid abrading the skin.
-
Gently clean the application site with a sterile saline wipe and allow it to dry completely.
-
-
Application:
-
Apply a measured amount of the this compound formulation evenly to the prepared skin area.
-
If necessary, an occlusive dressing can be applied to prevent the animal from removing the formulation, although this may also enhance penetration.
-
House animals individually to prevent them from licking the application sites of their cage mates.
-
-
Post-Application Monitoring:
-
Monitor the application site for any signs of irritation, such as erythema or edema.
-
At the end of the study, skin samples can be collected for further analysis.
-
Mandatory Visualization
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits CYP26A1, increasing atRA levels and enhancing retinoid signaling.
Experimental Workflow for Oral this compound Study
Caption: Workflow for a typical in vivo oral this compound study in rodents.
Troubleshooting Logic for this compound Experiments
Caption: Decision tree for troubleshooting common issues in this compound experiments.
References
Overcoming Liarozole precipitation in cell culture media
Technical Support Center: Liarozole
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on how to overcome its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an imidazole-based compound that acts as a retinoic acid metabolism-blocking agent (RAMBA).[1] Its primary function is to inhibit the cytochrome P450 enzyme, CYP26, which is responsible for the breakdown of all-trans-retinoic acid (ATRA).[1][2] By blocking this metabolic pathway, this compound increases the intracellular levels of endogenous ATRA.[2] This rise in ATRA enhances the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then regulate the transcription of genes involved in critical cellular processes like proliferation and differentiation.[2][3][4]
Q2: What is the recommended solvent and storage procedure for this compound stock solutions?
A2: The highly recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[2] It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous, high-purity DMSO.[1] To prevent degradation from multiple freeze-thaw cycles, the stock solution should be divided into smaller, single-use aliquots.[1] These aliquots should be stored protected from light; short-term storage (up to 1 month) is suitable at -20°C, while long-term storage (up to 6 months) requires -80°C.[1]
Q3: Why does my this compound precipitate when I add it to cell culture media?
A3: this compound precipitation in aqueous cell culture media is a common issue stemming from its low aqueous solubility. The problem often arises from a phenomenon known as "kinetic" solubility.[2] this compound is highly soluble in an organic solvent like DMSO, but when this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, its solubility drastically decreases, causing it to crash out of solution.[2] Other contributing factors can include a high final concentration of this compound, a high final concentration of DMSO (which can also be toxic to cells), and temperature shock from mixing cold solutions with warm media.[2]
Q4: What is a typical effective concentration range for this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell line and the specific experimental goals. However, a general effective range is between 0.01 µM and 10 µM.[2][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.[1]
Troubleshooting Guide: this compound Precipitation
This guide will help you diagnose and solve issues with this compound precipitation during your experiments.
Problem: this compound stock solution is cloudy or contains particles.
-
Possible Cause: Incomplete dissolution in DMSO.
-
Solution: Ensure you are using a fresh, anhydrous grade of DMSO. Vortex the solution vigorously. If particles persist, sonicate the tube for 5-10 minutes in a water bath sonicator to aid dissolution.[2] Always visually inspect the solution to ensure it is completely clear before use.[2]
Problem: Precipitate forms immediately upon adding this compound stock to the cell culture medium.
This is the most common issue and can be addressed by refining your dilution technique.
-
Possible Cause 1: Rapid Dilution & High Final Concentration. Adding a small volume of highly concentrated DMSO stock directly into a large volume of media is a primary cause of precipitation.
-
Solution: Perform Serial Dilutions. Instead of a direct dilution, prepare an intermediate dilution of this compound in a small volume of pre-warmed (37°C) cell culture medium.[2] Gently mix this intermediate solution, and then add it to the final volume of your culture media. This stepwise reduction in concentration helps keep the compound in solution.
-
-
Possible Cause 2: Temperature Shock. Mixing a cold or room-temperature stock solution with 37°C media can cause the compound to precipitate.
-
Solution: Pre-warm Solutions. Gently warm both the cell culture medium and your this compound stock solution aliquot to 37°C before mixing.[2]
-
-
Possible Cause 3: High Final DMSO Concentration. The final concentration of DMSO in the culture should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid both solvent-induced precipitation and cellular toxicity.[2]
-
Solution: Adjust Stock Concentration. If your final DMSO concentration is too high, consider preparing a more concentrated stock solution, which will allow you to add a smaller volume to your media. However, be mindful that a more concentrated stock can increase the risk of precipitation upon dilution, making the serial dilution technique even more critical.
-
dot graph TD { graph [rankdir="LR", labelloc="t", label="Troubleshooting Workflow for this compound Precipitation", fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4", width=7.8, height=4.5]; node [style="filled", fontname="Arial"]; edge [fontname="Arial"];
} enddot Caption: Troubleshooting workflow for this compound precipitation.
Data & Protocols
This compound Solubility Data
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 55 mg/mL to >250 mg/mL[2] | >177 mM | Recommended solvent for stock solutions. |
| Water | Low / Insoluble | - | The dihydrochloride (B599025) salt form has higher water solubility.[1] |
| Ethanol | Soluble | - | Can be used, but DMSO is more common for cell culture stocks. |
Experimental Protocol 1: Preparation of 10 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 308.77 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer and Water bath sonicator
Procedure:
-
Weigh out 3.09 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.[2]
-
Vortex the solution vigorously until the powder is completely dissolved.[2]
-
If needed, place the tube in a water bath sonicator for 5-10 minutes to ensure full dissolution.[2]
-
Visually confirm that the solution is clear and free of any particulates.
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes.[2]
-
Store aliquots protected from light at -20°C (short-term) or -80°C (long-term).[2]
Experimental Protocol 2: Diluting this compound into Cell Culture Media (Example: 1 µM Final Concentration)
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature or in a 37°C water bath.[2]
-
Prepare an Intermediate Dilution (100 µM): In a sterile microcentrifuge tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium. This creates a 1:100 dilution.[2]
-
Mix the 100 µM intermediate solution gently by flicking the tube or pipetting up and down.
-
Prepare the Final Dilution (1 µM): Add the required volume of the 100 µM intermediate solution to your cell culture vessel. For example, to achieve a final concentration of 1 µM in 10 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
Gently swirl the plate or flask to ensure the this compound is evenly distributed in the medium before returning it to the incubator.
References
Technical Support Center: Best Practices for Liarozole Stock Solutions in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing, storing, and troubleshooting liarozole (B1683768) stock solutions using dimethyl sulfoxide (B87167) (DMSO). Adherence to these best practices is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to use a fresh, high-purity, anhydrous grade of DMSO to ensure optimal solubility.[1]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: The solubility of this compound in DMSO is high, with reported concentrations ranging from 55 mg/mL to 250 mg/mL.[1][2] For most in vitro applications, preparing a stock solution in the 10-50 mM range is common practice.[1]
Q3: How should I store my this compound stock solution?
A3: To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store these aliquots protected from light. For long-term stability (up to 6 months), storage at -80°C is recommended, while for short-term use (up to 1 month), -20°C is suitable.
Q4: Why does my this compound precipitate when I add it to my cell culture medium?
A4: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This occurs because the compound is highly soluble in DMSO but much less soluble in the aqueous environment of the culture medium.
Q5: What is the mechanism of action of this compound?
A5: this compound is a retinoic acid metabolism-blocking agent (RAMBA). It functions by inhibiting the cytochrome P450 enzyme, CYP26, which is responsible for the degradation of all-trans-retinoic acid (ATRA). By blocking this metabolic pathway, this compound increases the intracellular concentration of endogenous ATRA.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for preparing this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 308.77 g/mol | |
| Solubility in DMSO | 55 mg/mL to 250 mg/mL | |
| Recommended Stock Concentration | 10-50 mM | |
| Typical in vitro Working Concentration | 0.01 - 10 µM | |
| Long-Term Storage | -80°C for up to 6 months | |
| Short-Term Storage | -20°C for up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 308.77 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh out 3.09 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualized Workflows and Pathways
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| This compound powder is not dissolving completely in DMSO. | Incomplete Dissolution: The powder may require more energy to dissolve. | Use sonication for 5-10 minutes to aid in the dissolution of this compound in DMSO. Ensure the solution is completely clear before use. |
| The prepared this compound stock solution appears cloudy or contains visible particles. | Low-Quality DMSO: Water content in DMSO can reduce solubility. | Use a fresh, high-purity, anhydrous grade of DMSO for preparing the stock solution. |
| This compound precipitates out of solution immediately upon addition to cell culture medium. | Rapid Dilution: The abrupt change in solvent polarity causes the hydrophobic compound to precipitate. | Instead of adding the DMSO stock directly to the full volume of medium, perform a serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed (37°C) cell culture medium with gentle mixing. Then, add this intermediate dilution to the final volume. |
| Temperature Shock: A significant temperature difference between the stock solution and the medium can cause precipitation. | Pre-warm both the this compound stock solution and the cell culture medium to 37°C before mixing. | |
| High Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low to avoid solvent-induced precipitation and cellular toxicity. | Ensure the final DMSO concentration is typically below 0.5%, and ideally below 0.1%. | |
| Inconsistent experimental results are observed. | Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound. | Always aliquot the stock solution into single-use volumes and store them protected from light at -80°C for long-term storage. Prepare a fresh stock solution if degradation is suspected. |
| No biological effect is observed after this compound treatment. | Incorrect Working Concentration: The final concentration in the culture medium may not be appropriate for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration for your experimental setup. Effective concentrations can range from 0.01 to 10 µM. |
| Cellular Metabolism: The cell line may not express the target enzyme, CYP26, or may have low endogenous levels of retinoic acid. | Confirm CYP26 expression in your cell line using methods such as qPCR or Western blot. |
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liarozole (B1683768) in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its side effects?
A1: this compound is a potent inhibitor of the cytochrome P450 enzyme CYP26A1, which is the primary enzyme responsible for the catabolism of all-trans-retinoic acid (atRA). By blocking this metabolic pathway, this compound leads to an increase in endogenous levels of atRA in tissues where CYP26A1 is expressed, such as the skin.[1][2] This elevation of atRA levels mimics a state of hypervitaminosis A, which is responsible for the characteristic retinoid-like side effects observed with this compound administration.[3]
Q2: What are the most common side effects observed in preclinical models treated with this compound?
A2: The most frequently reported side effects in preclinical models are mucocutaneous, consistent with elevated retinoid activity.[3][4] These include:
-
Skin: Dryness, scaling, erythema (redness), pruritus (itching), and alopecia (hair loss).
-
Mucous Membranes: Cheilitis (chapped lips), dry mouth, and nasal irritation.
Systemic side effects associated with hypervitaminosis A may also occur, such as:
-
Changes in bone and joint health.
-
Elevated liver enzymes.
-
Increased plasma triglycerides.
-
Potential for teratogenicity.
Q3: Are there known off-target effects of this compound that can contribute to side effects?
A3: Yes, this compound is an imidazole-containing compound and has been shown to inhibit other cytochrome P450 enzymes besides CYP26A1. Notably, it can inhibit enzymes involved in steroidogenesis, such as aromatase (CYP19A1). This can lead to hormonal imbalances and related side effects. Its inhibition of other drug-metabolizing CYP enzymes also creates a potential for drug-drug interactions, which should be considered in study design.
Troubleshooting Guides
Managing Mucocutaneous Side Effects
Q4: My animals are experiencing significant skin irritation (redness, flaking, hair loss) after this compound administration. What steps can I take to manage this?
A4: Retinoid-induced dermatitis is a common finding. Here is a stepwise approach to manage this side effect:
-
Scoring and Monitoring: First, establish a consistent scoring system to quantify the severity of the skin reaction. This will allow for objective monitoring of the condition and the effectiveness of any interventions.
-
Topical Emollients: Application of a bland, non-medicated emollient to the affected areas can help to hydrate (B1144303) the skin and alleviate dryness and flaking.
-
Environmental Enrichment: Provide appropriate bedding and enrichment to minimize scratching and further irritation.
-
Dose Reduction: If the skin irritation is severe or does not respond to topical treatment, a dose reduction of this compound should be considered. A tiered dose-response study is recommended to identify a dose that maintains efficacy while minimizing skin toxicity.
-
Temporary Cessation: In cases of severe, ulcerative dermatitis, temporary cessation of this compound administration may be necessary to allow the skin to heal. Treatment can be re-initiated at a lower dose once the skin has recovered.
Managing Systemic Side Effects
Q5: I have observed elevated liver enzymes (ALT, AST) in the serum of animals treated with this compound. How should I proceed?
A5: Elevated liver enzymes can be indicative of hepatotoxicity and should be carefully managed.
-
Confirm Dose-Dependency: The first step is to determine if the elevation in liver enzymes is dose-dependent. Analyze serum samples from different dose groups to establish a correlation.
-
Histopathological Analysis: At the end of the study, or if signs of severe toxicity are observed, conduct a histopathological examination of liver tissue to assess for any cellular damage, such as necrosis or steatosis.
-
Monitoring: For long-term studies, it is advisable to include interim blood collection time points to monitor the progression of liver enzyme levels.
-
Dose Adjustment: If a dose-dependent increase in liver enzymes is confirmed and is accompanied by histopathological changes, a reduction in the this compound dose is warranted. The "no observed adverse effect level" (NOAEL) for hepatotoxicity should be determined in a dose-ranging study.
Q6: My study involves long-term administration of this compound, and I am concerned about potential effects on bone health. How can I monitor for this?
A6: Long-term retinoid exposure can affect bone metabolism. Monitoring for skeletal changes is an important aspect of preclinical safety assessment.
-
Clinical Observation: Regularly observe the animals for any signs of lameness, altered gait, or reluctance to move, which could indicate bone or joint pain.
-
Imaging: At the termination of the study, consider performing radiographic imaging (e.g., X-ray, micro-CT) of long bones and joints to assess for any structural changes.
-
Histopathology: Histopathological examination of bone and joint tissues can provide detailed information on any cellular changes or abnormalities.
-
Biomarkers: If feasible, serum biomarkers of bone formation and resorption can be monitored throughout the study.
Data Presentation
Table 1: Dose-Dependent Effect of Oral this compound on Plasma All-Trans-Retinoic Acid (atRA) Levels in Rats
| Oral Dose of this compound (mg/kg) | Mean Plasma atRA (ng/mL) ± SD |
| Vehicle Control | <0.5 |
| 5 | 1.4 ± 0.1 |
| 20 | 2.9 ± 0.1 |
Data synthesized from preclinical studies.
Table 2: Representative Incidence of Mucocutaneous Side Effects in a Human Clinical Trial of Oral this compound for Lamellar Ichthyosis (12 weeks)
| Adverse Event | Placebo (n=9) | This compound 75 mg/day (n=27) | This compound 150 mg/day (n=28) |
| Dry Skin | 11% | 30% | 32% |
| Cheilitis | 0% | 22% | 18% |
| Pruritus | 22% | 26% | 18% |
| Hair Loss | 0% | 7% | 4% |
Data from a human clinical trial, provided for illustrative purposes of expected side effect profiles in preclinical models.
Table 3: Inhibitory Activity of this compound on Various Cytochrome P450 Enzymes
| Enzyme | IC50 (µM) |
| CYP26A1 | 7 |
| Aromatase (CYP19A1) | 0.03 |
This table highlights the potent off-target inhibition of aromatase by this compound.
Experimental Protocols
Protocol 1: Management of this compound-Induced Dermatitis in a Murine Model
-
Animal Model: Hairless mice (e.g., SKH1) are a suitable model for studying skin-related side effects.
-
Dosing: Administer this compound orally or topically at various doses to establish a dose-response for both efficacy and skin irritation.
-
Dermatitis Scoring:
-
Visually assess the skin daily for erythema, scaling, and fissures.
-
Use a standardized scoring system (e.g., 0 = no change; 1 = mild; 2 = moderate; 3 = severe) for each parameter.
-
Measure skin thickness using calipers.
-
-
Intervention:
-
For mild to moderate dermatitis (score 1-2), apply a thin layer of a non-medicated emollient (e.g., petrolatum) to the affected area once or twice daily.
-
For severe dermatitis (score 3), consider a 25-50% dose reduction of this compound. If no improvement is seen within 3-5 days, or if ulceration develops, temporarily suspend dosing.
-
-
Histopathology: At the end of the study, collect skin samples for histological analysis to assess for epidermal hyperplasia, inflammation, and other changes.
Protocol 2: Monitoring for and Management of Potential Hepatotoxicity in a Rat Model
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used for toxicology studies.
-
Dosing and Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, high).
-
Blood Sampling:
-
Collect baseline blood samples before the start of the study.
-
For studies longer than 2 weeks, collect interim blood samples (e.g., every 2-4 weeks) via a suitable method (e.g., tail vein).
-
Collect terminal blood samples at the end of the study.
-
-
Biochemical Analysis:
-
Analyze serum for levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
-
Action Thresholds and Dose Adjustment:
-
Level 1: If ALT/AST levels are 1.5-3x the upper limit of normal (ULN) for the control group, increase the frequency of monitoring.
-
Level 2: If ALT/AST levels are >3x ULN, consider a 25-50% dose reduction.
-
Level 3: If ALT/AST levels are >5x ULN, or if there is a concurrent increase in bilirubin, consider discontinuing the animal from the study.
-
-
Histopathology: At necropsy, collect liver tissue for histopathological examination to correlate biochemical findings with cellular changes.
Mandatory Visualizations
Caption: this compound's Mechanism of Action.
Caption: Workflow for Managing Skin Irritation.
Caption: On-Target vs. Off-Target Effects of this compound.
References
Technical Support Center: Enhancing the Oral Bioavailability of Liarozole Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral Liarozole formulations with improved bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The low and often variable oral bioavailability of this compound is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with limited solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility can be the rate-limiting step for its absorption.
-
First-Pass Metabolism: this compound is a substrate for cytochrome P450 (CYP) enzymes, particularly CYP26A1, in the liver.[1] Significant metabolism after absorption but before reaching systemic circulation can reduce its overall bioavailability. While this compound is also an inhibitor of some CYP enzymes, its own metabolism can still be a significant factor.[2]
Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be utilized to overcome the challenges of poor solubility and enhance the oral absorption of this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can lead to an enhanced dissolution rate.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can improve its dissolution by presenting the drug in a higher energy form.[2]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) or Solid Lipid Nanoparticles (SLNs) can improve its solubility and absorption by utilizing the body's natural lipid absorption pathways.[2]
Q3: How do I select an appropriate vehicle for preclinical oral gavage studies of this compound?
A3: Due to its poor water solubility, this compound requires a suitable vehicle for oral administration in preclinical settings. A common approach is to create a suspension. For instance, this compound can be suspended in a vehicle like 0.5% or 1% methylcellulose (B11928114) or carboxymethylcellulose in water. For some lipophilic drugs, a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water has been used to maintain the drug in suspension and promote absorption. The optimal vehicle should be determined through formulation screening studies.
Q4: What are the key pharmacokinetic parameters to measure in a this compound bioavailability study?
A4: The key pharmacokinetic parameters to determine in a bioavailability study include:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.
-
AUC (Area under the plasma concentration-time curve): Represents the total drug exposure over time.
-
Relative Bioavailability: A comparison of the AUC of a test formulation to a reference formulation (e.g., an aqueous suspension).
Q5: What is the mechanism of action of this compound?
A5: this compound is a retinoic acid metabolism-blocking agent (RAMBA). It functions by inhibiting the cytochrome P450 enzyme CYP26A1, which is responsible for the breakdown of all-trans-retinoic acid (atRA). By blocking this enzyme, this compound increases the endogenous levels of atRA in tissues, leading to enhanced retinoid signaling.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
Question: My in vivo studies with an oral this compound suspension show low and inconsistent plasma concentrations. What are the potential causes and how can I troubleshoot this?
| Possible Cause | Troubleshooting/Optimization Strategy |
| Poor Dissolution | This compound's lipophilic nature leads to poor dissolution in the GI tract, which is often the rate-limiting step for absorption. |
| Solution 1: Particle Size Reduction: Employ micronization or nanocrystal technology to increase the surface area and enhance the dissolution rate. | |
| Solution 2: Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer to present the drug in a more soluble, amorphous state. | |
| Solution 3: Lipid-Based Formulations: Formulate this compound in SNEDDS or SLNs to improve its solubility and utilize lipid absorption pathways. | |
| Inadequate Vehicle | The oral gavage vehicle may not be optimal for solubilizing or suspending this compound, leading to inconsistent dosing and absorption. |
| Solution: Screen different suspension vehicles. A common vehicle for lipophilic drugs is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water. However, the ideal vehicle should be determined experimentally. | |
| First-Pass Metabolism | This compound is a substrate for CYP enzymes, and extensive metabolism in the liver can reduce its systemic bioavailability. |
| Solution: Advanced delivery systems like nanoparticles may offer some protection against extensive first-pass metabolism. |
Issue 2: Technical Difficulties with Formulation Preparation
Question: I am facing challenges in preparing stable and consistent this compound formulations for my experiments. What are some common issues and solutions?
| Formulation Type | Common Problem | Troubleshooting/Optimization Strategy |
| Solid Dispersion | Drug recrystallization during storage, leading to decreased dissolution. | - Polymer Selection: Screen different polymers for miscibility and interaction with this compound. - Drug Loading: Optimize the drug-to-polymer ratio to avoid supersaturation. - Storage Conditions: Store in a low-humidity environment to prevent moisture-induced crystallization. |
| Nanoparticles (SLNs/SNEDDS) | Particle aggregation, large particle size, or low entrapment efficiency. | - Lipid/Surfactant Screening: Systematically screen different lipids, surfactants, and co-surfactants for their ability to form stable nanoparticles with a high drug load. - Process Optimization: Optimize formulation parameters such as homogenization speed and time, or sonication parameters. - Zeta Potential: Measure the zeta potential to assess surface charge and predict stability. A higher absolute zeta potential generally indicates better stability. |
| Suspension | Inhomogeneous suspension leading to inconsistent dosing. | - Vehicle Viscosity: Use a vehicle with appropriate viscosity, such as 0.5% carboxymethylcellulose (CMC), to maintain a uniform suspension. - Homogenization: Ensure thorough vortexing or homogenization of the suspension immediately before each administration. |
Data Presentation
The following tables provide an illustrative example of how advanced formulations can enhance the oral bioavailability of a poorly water-soluble, lipophilic drug with properties similar to this compound. Note: Direct comparative in vivo bioavailability data for different this compound formulations is limited in publicly available literature.
Table 1: Illustrative Pharmacokinetic Parameters of a this compound-like Drug in Different Oral Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Drug Suspension | 3,087 | 2 | 12,345 | 100 |
| Solid Lipid Nanoparticles (SLNs) | 10,274 | 4 | 123,450 | 1000 |
This table is a representative example based on data for a different lipophilic drug to illustrate the potential for bioavailability enhancement with nanoparticle formulations.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
-
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
-
Methodology: a. Dissolve both this compound and the chosen hydrophilic polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio). b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C). d. Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent. e. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size. f. Store the prepared solid dispersion in a desiccator.
-
Characterization:
-
In Vitro Dissolution: Perform dissolution testing as described in Protocol 3.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound in the dispersion.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Objective: To formulate this compound into SLNs to improve its oral absorption.
-
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
-
Methodology (Hot Homogenization Technique): a. Melt the solid lipid at a temperature approximately 5-10°C above its melting point. b. Dissolve this compound in the molten lipid. c. Heat the surfactant solution in purified water to the same temperature. d. Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse emulsion. e. Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range. f. Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Entrapment Efficiency: Calculate the percentage of this compound successfully encapsulated within the SLNs.
-
In Vitro Drug Release: Evaluate the release profile using a dialysis bag method.
-
Protocol 3: In Vitro Dissolution Testing of this compound Formulations
-
Objective: To assess and compare the dissolution profiles of different this compound formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a biorelevant medium such as Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8). The addition of a small amount of surfactant (e.g., 0.5% sodium lauryl sulfate) may be necessary to maintain sink conditions for a poorly soluble drug like this compound.
-
Methodology: a. Set the paddle speed to 50 or 75 rpm and maintain the temperature at 37 ± 0.5°C. b. Add the this compound formulation (e.g., an amount of solid dispersion or nanoparticles equivalent to a specific dose of this compound) to the dissolution vessel. c. Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC-UV. f. Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Protocol 4: In Vivo Pharmacokinetic Study of this compound Formulations in Rats
-
Objective: To determine the pharmacokinetic profile and relative oral bioavailability of a novel this compound formulation compared to a reference suspension.
-
Animals: Male Sprague-Dawley rats (250-300g). Animals should be fasted overnight with free access to water before dosing.
-
Formulation Preparation: Prepare the test formulation (e.g., this compound solid dispersion reconstituted in water) and a reference suspension (e.g., this compound in 0.5% CMC).
-
Dosing: a. Administer the this compound formulations to the rats via oral gavage at a specific dose (e.g., 10 mg/kg). b. Use a flexible, ball-tipped gavage needle appropriate for the size of the rat.
-
Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. b. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing and Analysis: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis. c. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation using appropriate software. b. Determine the relative bioavailability of the test formulation compared to the reference suspension.
Visualizations
Caption: Experimental Workflow for Developing and Evaluating Oral this compound Formulations.
Caption: this compound's Mechanism of Action on the Retinoic Acid Signaling Pathway.
References
Techniques for minimizing variability in Liarozole experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Liarozole (B1683768).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an imidazole-based compound that acts as a retinoic acid metabolism-blocking agent (RAMBA).[1][2] Its principal mechanism is the inhibition of the cytochrome P450 enzyme CYP26A1, which is responsible for the breakdown of all-trans-retinoic acid (atRA).[1][3] By blocking this metabolic pathway, this compound increases the intracellular levels of endogenous atRA, leading to an amplification of retinoid signaling pathways.[1][2]
Q2: What are the common sources of variability in this compound experiments?
A2: Variability in this compound experiments can arise from several factors:
-
Compound Stability and Solubility: this compound's stability can be affected by factors such as light exposure, temperature, and repeated freeze-thaw cycles of stock solutions.[2] Its solubility in aqueous media can also be a challenge, potentially leading to precipitation and inaccurate dosing.[4]
-
Cell Line-Specific Effects: The expression levels of CYP26 enzymes and the endogenous levels of retinoic acid can vary significantly between different cell lines, impacting the observed effects of this compound.[2]
-
Off-Target Effects: this compound is known to inhibit other cytochrome P450 enzymes, such as those involved in androgen biosynthesis, which can introduce confounding variables.[5][6]
-
Experimental Protocol Adherence: Inconsistent preparation of dosing solutions, administration techniques (in vivo), and incubation times (in vitro) can lead to significant variability.
Q3: How should this compound stock solutions be prepared and stored to ensure stability?
A3: To maintain the integrity of this compound, it is recommended to:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[2][4]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots protected from light at -20°C for short-term storage or -80°C for long-term storage.[2]
Q4: My in vitro experiment is not showing the expected effect of this compound. What are the potential reasons?
A4: If you are not observing the expected biological effect of this compound in your in vitro experiment, consider the following:
-
Confirm CYP26 Expression: Verify that your cell line expresses the CYP26 enzyme, which is the primary target of this compound.[2]
-
Check for this compound Degradation: Ensure that your stock solution has been stored properly and has not degraded.[2]
-
Optimize this compound Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cells.[2]
-
Assess Endogenous Retinoic Acid Levels: The effect of this compound is dependent on the presence of endogenous retinoic acid. If the levels are too low in your cell line, the effect of inhibiting its metabolism may be minimal.
-
Consider Serum Effects: Components in the serum of your cell culture medium may interact with this compound or contain retinoids that could affect the experimental outcome.[7]
Troubleshooting Guides
Issue 1: High Variability in In Vivo Study Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Formulation | Ensure the vehicle used for this compound administration is consistent across all animals and that the drug is fully dissolved or homogenously suspended before each dose.[3] For oral gavage, prepare fresh solutions regularly. |
| Variable Drug Administration | Standardize the administration technique. For oral gavage, ensure the gavage needle is inserted to the correct depth to avoid improper dosing.[3] For topical application, ensure the application area is consistent and the formulation is spread evenly.[3] |
| Animal-to-Animal Variation | Use animals of the same age, sex, and genetic background. Monitor animal health closely, as underlying health issues can affect drug metabolism and response. |
| Managing Side Effects | Retinoid-like side effects such as skin irritation or cheilitis can impact animal behavior and physiology. Implement a scoring system to monitor side effects and consider dose reduction or supportive care if necessary.[8] |
Issue 2: this compound Precipitation in Cell Culture Medium
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound has low solubility in aqueous solutions.[4] Prepare a high-concentration stock solution in DMSO and then dilute it in pre-warmed cell culture medium.[4] |
| High Final DMSO Concentration | The final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.1%) to prevent both cytotoxicity and precipitation of this compound.[2] |
| Temperature Shock | Pre-warm the this compound stock solution and the cell culture medium to 37°C before mixing to prevent precipitation due to temperature differences.[4] |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 | Reference |
| Hamster Liver Microsomes | Retinoic Acid Metabolism Inhibition | 2.2 µM | [9] |
| Rat Liver Homogenates | Retinoic Acid Metabolism Inhibition | 0.14 µM | [5] |
| Dunning R3327G Prostate Tumor Homogenates | Retinoic Acid Metabolism Inhibition | 0.26 µM | [5] |
| Hamster Liver Microsomes | 4-oxo-ATRA Metabolism Inhibition | 1.3 µM | [5][10] |
| MCF-7 Human Breast Cancer Cells | Growth Inhibition (in combination with 10⁻⁸ M all-trans-retinoic acid) | ~10⁻⁶ M (enhances RA effect) | [11] |
Table 2: In Vivo Effects of this compound on All-Trans-Retinoic Acid (atRA) Levels
| Species | Tissue/Fluid | This compound Dose | Change in atRA Concentration | Reference |
| Rat | Plasma | 5 mg/kg p.o. | Increased to 1.4 ± 0.1 ng/ml from <0.5 ng/ml | [9] |
| Rat | Plasma | 20 mg/kg p.o. | Increased to 2.9 ± 0.1 ng/ml from <0.5 ng/ml | [9] |
| Rat | Vagina | 5 mg/kg p.o. | Increased from 1.1 ± 0.1 ng to 2.2 ± 0.2 ng per 200 mg tissue | [9] |
| Human | Skin | 3% Topical | Increased to 19 ± 5 ng/g wet wt at 18h | [12] |
| Human (Solid Tumors) | Plasma | 300 mg p.o. | Partially reversed the decline in plasma atRA AUC after chronic atRA treatment | [13] |
Experimental Protocols
Protocol 1: In Vitro CYP26A1 Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on the metabolic activity of CYP26A1.
-
Materials: Recombinant human CYP26A1, all-trans-retinoic acid (atRA), this compound, NADPH, and a suitable buffer system.
-
Procedure:
-
Prepare a reaction mixture containing recombinant CYP26A1 and varying concentrations of this compound.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding atRA and NADPH.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and extract the remaining atRA and its metabolites.
-
Quantify the levels of atRA and its hydroxylated metabolites using a validated analytical method such as HPLC or LC-MS/MS.
-
Calculate the percent inhibition of atRA metabolism at each this compound concentration and determine the IC50 value.[6][14]
-
Protocol 2: In Vivo Oral Administration of this compound in Rodents
-
Objective: To administer a precise dose of this compound orally to rodents for efficacy or pharmacokinetic studies.
-
Materials: this compound, appropriate vehicle (e.g., corn oil, carboxymethylcellulose), oral gavage needles, and animal balance.
-
Procedure:
-
Prepare the this compound formulation at the desired concentration. Ensure it is a homogenous solution or suspension.
-
Weigh each animal to calculate the correct dosing volume.
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Insert the gavage needle into the diastema and gently advance it into the esophagus.
-
Slowly administer the this compound formulation.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.[3]
-
Mandatory Visualizations
Caption: this compound inhibits CYP26A1, increasing atRA levels and enhancing retinoid signaling.
Caption: A generalized workflow for in vitro experiments with this compound.
Caption: A logical approach to troubleshooting unexpected results in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound potentiates the cancer chemopreventive activity of and the up-regulation of gap junctional communication and connexin43 expression by retinoic acid and beta-carotene in 10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound fumarate inhibits the metabolism of 4-keto-all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of all-trans retinoic acid pharmacokinetics by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Liarozole Incubation Times in Cell-Based Assays
Welcome to the technical support center for the use of Liarozole in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation times.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme CYP26, which is responsible for the degradation of all-trans-retinoic acid (atRA).[1] By blocking this metabolic pathway, this compound increases the intracellular concentration of endogenous atRA, leading to the modulation of gene transcription involved in cell proliferation, differentiation, and other cellular processes.
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a general starting range to consider for in vitro experiments is 0.01 to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time for this compound is highly dependent on the biological question you are asking and the specific endpoint of your assay.
-
For direct enzyme inhibition assays: Shorter incubation times, on the order of minutes to a few hours, may be sufficient to observe the inhibition of retinoic acid metabolism. For example, a 4-hour incubation has been shown to be effective in inhibiting atRA metabolism in MCF-7 cells.[2]
-
For gene expression studies: Intermediate incubation times are generally required to allow for changes in transcription and translation. Based on in vivo data showing increased retinoic acid levels at 18 hours, a time course including points between 12 and 48 hours is a good starting point.[3]
-
For cell proliferation or differentiation assays: Longer incubation times, typically from 24 hours to several days, are necessary to observe significant changes in cell number or phenotype. For instance, a 9-day exposure has been used to assess the effect of this compound on the proliferation of MCF-7 cells.[2]
It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.
Q4: I am not seeing any effect with this compound treatment. What are the possible reasons?
A4: There are several potential reasons for a lack of an observable effect:
-
Suboptimal Incubation Time: The incubation period may be too short or too long to detect the desired effect. A time-course experiment is recommended.
-
Incorrect Concentration: The concentration of this compound may be too low to be effective or too high, leading to cytotoxicity that masks the specific effect. A dose-response experiment is essential.
-
Cell Line Characteristics: Your cell line may not express the target enzyme (CYP26) or may have very low endogenous levels of retinoic acid.
-
Compound Stability: this compound may not be stable in your specific cell culture medium over the duration of the experiment.
-
Solubility Issues: this compound is hydrophobic and may precipitate out of the cell culture medium. Ensure proper dissolution in a suitable solvent like DMSO and consider using a serial dilution method when adding it to your aqueous medium.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incubation time is not optimal for the assay endpoint. | Perform a time-course experiment. For gene expression, consider 6, 12, 24, and 48-hour time points. For proliferation/differentiation, consider 24, 48, 72, and 96-hour time points. |
| This compound concentration is too low. | Conduct a dose-response experiment with a range of concentrations (e.g., 0.01, 0.1, 1, 10 µM). | |
| The cell line does not express CYP26 or has low endogenous retinoic acid. | Verify CYP26 expression in your cell line using techniques like qPCR or Western blot. | |
| This compound has degraded in the cell culture medium. | Assess the stability of this compound in your medium over time using analytical methods like HPLC. Consider replenishing the medium with fresh this compound for long-term experiments. | |
| High variability in results between replicates | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded across all wells. |
| Uneven distribution of this compound in the wells. | Gently swirl the plate after adding the compound to ensure proper mixing. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment conditions, or fill them with a buffer to maintain humidity. | |
| Signs of cytotoxicity (cell death, detachment) | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range for your cell line and use a concentration well below that for your experiments. |
| The final concentration of the solvent (e.g., DMSO) is toxic. | Ensure the final DMSO concentration is kept to a minimum, typically below 0.5%, and is consistent across all treatment and control groups. |
Data Presentation
Table 1: Recommended Starting Incubation Times for Various Assays
| Assay Type | Recommended Starting Time Points for Optimization | Typical Range |
| CYP26 Inhibition | 1, 4, 8 hours | Minutes to 8 hours |
| Gene Expression (qPCR/Western Blot) | 6, 12, 24, 48 hours | 6 to 72 hours |
| Cell Proliferation (e.g., MTT, Cell Counting) | 24, 48, 72, 96 hours | 24 hours to several days |
| Cell Differentiation (e.g., Morphological Changes, Marker Expression) | 48, 72, 96, 120 hours | 48 hours to several days |
Table 2: Example Data from a Time-Course Experiment for Gene Expression
| Incubation Time (hours) | Fold Change in Target Gene Expression (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 |
| 6 | 1.5 ± 0.2 |
| 12 | 3.2 ± 0.4 |
| 24 | 5.8 ± 0.6 |
| 48 | 4.5 ± 0.5 |
| 72 | 2.1 ± 0.3 |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Gene Expression Analysis
Objective: To identify the time point at which this compound treatment results in the maximal change in the expression of a target gene.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well or 12-well cell culture plates
-
Reagents for RNA extraction and qPCR
Methodology:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere and stabilize for 24 hours.
-
This compound Treatment: Treat the cells with a predetermined optimal concentration of this compound. Include a vehicle control (DMSO) group.
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Lysis and RNA Extraction: At each time point, harvest the cells and extract total RNA using a standard protocol.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the relative expression of the target gene, normalized to a stable housekeeping gene.
-
Data Analysis: Plot the fold change in gene expression against the incubation time to identify the time of peak expression.
Protocol 2: Optimizing Incubation Time for Cell Proliferation Assays
Objective: To determine the incubation duration required for this compound to exert a significant effect on cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for a cell viability/proliferation assay (e.g., MTT, resazurin, or cell counting)
Methodology:
-
Cell Seeding: Plate cells at a low density in 96-well plates to allow for several population doublings over the course of the experiment.
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Time-Point Analysis: At various time points (e.g., 24, 48, 72, and 96 hours), measure cell viability/proliferation using your chosen assay.
-
Data Analysis: For each concentration, plot the cell viability/proliferation against the incubation time. Determine the earliest time point at which a statistically significant and biologically relevant effect is observed.
Visualizations
Caption: Mechanism of action of this compound in modulating gene expression.
Caption: Experimental workflow for a time-course study with this compound.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Liarozole and Acitretin for the Treatment of Lamellar Ichthyosis
For researchers and drug development professionals navigating the therapeutic landscape of lamellar ichthyosis, a severe genetic skin disorder characterized by large, dark, plate-like scales, the choice between existing and novel treatments is a critical consideration. This guide provides an objective comparison of liarozole (B1683768), a retinoic acid metabolism-blocking agent (RAMBA), and acitretin (B1665447), a second-generation systemic retinoid, based on available clinical trial data.
Mechanism of Action: A Tale of Two Pathways
Acitretin , a synthetic analog of retinoic acid, directly modulates keratinocyte differentiation and proliferation.[1][2] Its mechanism involves binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate gene transcription to normalize epidermal cell growth and differentiation.[3]
This compound , in contrast, acts indirectly by increasing the endogenous levels of all-trans-retinoic acid (ATRA) in the skin.[4][5] It achieves this by inhibiting the cytochrome P450 enzyme CYP26, which is responsible for the catabolism of ATRA.[6] This targeted approach aims to enhance the natural retinoid signaling in the skin while potentially minimizing systemic side effects.[7][8]
Clinical Efficacy: Head-to-Head and Placebo-Controlled Evidence
Clinical trials have evaluated the efficacy of both this compound and acitretin in patients with lamellar ichthyosis, providing valuable comparative data.
A key phase II/III multicenter, double-blind, randomized, active-controlled study directly compared the efficacy of oral this compound (150 mg daily) with acitretin (35 mg daily) over a 12-week period in patients with various types of ichthyosis.[9] The study found no statistically significant differences in efficacy between the two treatments.[9] Notably, 10 out of 15 patients in the this compound group and 13 out of 16 in the acitretin group were rated as at least markedly improved by investigators.[9]
Another significant study was a randomized, double-blind, multinational, placebo-controlled phase II/III trial of this compound in patients with moderate to severe lamellar ichthyosis.[4][10] Patients received either 75 mg or 150 mg of this compound, or a placebo, once daily for 12 weeks.[10] While the primary efficacy endpoint (a 2-point or greater decrease in the Investigator's Global Assessment score) did not reach statistical significance for the 150 mg dose versus placebo (p=0.056), likely due to a smaller than planned sample size, there were notable improvements.[4][10] At week 12, 50% of patients in the 150 mg this compound group and 41% in the 75 mg group were responders, compared to 11% in the placebo group.[10] Both this compound doses led to significant improvements in scaling and Dermatology Life Quality Index (DLQI) scores compared to placebo.[10][11]
| Efficacy Outcome | This compound (150 mg/day) | Acitretin (35 mg/day) | Placebo | Study |
| Investigator-Rated Marked Improvement | 66.7% (10/15 patients) | 81.3% (13/16 patients) | N/A | Phase II/III Active-Controlled[9] |
| Responder Rate (≥2-point IGA decrease) | 50% (14/28 patients) | N/A | 11% (1/9 patients) | Phase II/III Placebo-Controlled[10] |
| Mean IGA Score Reduction from Baseline | Significant Decrease | N/A | No Significant Change | Phase II/III Placebo-Controlled[11] |
| Mean Scaling Score Reduction from Baseline | Significant Decrease | More Pronounced Improvement in this compound Group | No Significant Change | Phase II/III Active-Controlled[9] & Placebo-Controlled[11] |
| Improvement in DLQI Score | Observed Improvement | N/A | No Significant Change | Phase II/III Placebo-Controlled[10] |
| Scaling on the trunk at baseline was significantly worse in the this compound group and showed a more pronounced improvement.[9] |
Experimental Protocols
Phase II/III Active-Controlled Study: this compound vs. Acitretin[9]
-
Study Design: A multicenter, double-blind, randomized, active-controlled trial.
-
Patient Population: 32 patients with ichthyosis.
-
Treatment Arms:
-
Oral this compound: 75 mg in the morning and 75 mg in the evening (150 mg total daily).
-
Oral acitretin: 10 mg in the morning and 25 mg in the evening (35 mg total daily).
-
-
Duration: 12 weeks.
-
Assessments: Clinical efficacy, tolerability, and safety were monitored. Efficacy was evaluated based on an overall assessment of the response to treatment at the endpoint.
Phase II/III Placebo-Controlled Study: this compound[10]
-
Study Design: A double-blind, multinational, parallel-group phase II/III trial (NCT00282724).
-
Patient Population: 64 patients aged ≥ 14 years with moderate to severe lamellar ichthyosis (Investigator's Global Assessment [IGA] score ≥ 3).
-
Treatment Arms:
-
Oral this compound 75 mg once daily.
-
Oral this compound 150 mg once daily.
-
Placebo once daily.
-
Randomization was in a 3:3:1 ratio.
-
-
Duration: 12 weeks.
-
Primary Efficacy Variable: Response rate at week 12, defined as a ≥ 2-point decrease in IGA from baseline.
-
Secondary Assessments: IGA, a five-point scale for erythema, scaling, and pruritus severity, Short Form-36 health survey, and Dermatology Life Quality Index (DLQI).
Safety and Tolerability Profile
Systemic retinoids like acitretin are known for their potential side effects, including mucocutaneous dryness (cheilitis, epistaxis), hair loss, and teratogenicity, which necessitates strict pregnancy prevention measures for female patients.[1][2][12] Women are advised to avoid pregnancy for at least 2 to 3 years after discontinuing acitretin therapy.[4]
This compound, while also associated with retinoid-like side effects, has shown a trend towards a more favorable tolerability profile compared to acitretin.[9] In the active-controlled study, adverse events were mostly mild to moderate and occurred less frequently in the this compound group.[9] Importantly, this compound is quickly eliminated from the body, and all-trans-retinoic acid levels return to baseline within 24 hours of stopping treatment, suggesting a lower long-term risk of teratogenic effects.[11]
| Adverse Event Category | This compound | Acitretin |
| Mucocutaneous Symptoms | Present, generally mild to moderate[9] | Frequent, dose-dependent[12] |
| (Cheilitis, Epistaxis, Hair Loss) | ||
| Teratogenicity | Not expected to have long-term risk[11] | High risk, long post-treatment contraception required[4] |
| Serious Adverse Events | None related to the drug reported in the active-controlled study[9] | Can include elevated liver enzymes and triglycerides[12] |
Conclusion
Both this compound and acitretin have demonstrated efficacy in the treatment of lamellar ichthyosis. Acitretin is an established therapy that directly modulates keratinocyte differentiation.[7][13] this compound represents a targeted approach that enhances endogenous retinoic acid signaling in the skin.[4][6]
Clinical data suggests that this compound is equally effective as acitretin in improving the signs and symptoms of ichthyosis, with a trend towards better tolerability.[9] While the primary endpoint in a placebo-controlled trial of this compound was not met, the study did show significant improvements in scaling and quality of life.[10] The development of this compound has been discontinued, but it has received orphan drug designation in both Europe and the United States.[7] For drug development professionals, the story of this compound highlights the potential of RAMBAs as a therapeutic class with a potentially improved benefit/risk profile over traditional systemic retinoids. Further research into this and other targeted pathways remains a promising avenue for the future management of lamellar ichthyosis.
References
- 1. Congenital Ichthyosis: A Case Treated Successfully With Acitretin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichthyosis.org.uk [ichthyosis.org.uk]
- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral treatment of ichthyosis by the cytochrome P-450 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of retinoid-regulated genes in lamellar ichthyosis vs. healthy control epidermis: changes after oral treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYSTEMIC RETINOIDS IN THE MANAGEMENT OF OF ICHTHYOSES AND RELATED SKIN TYPES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Oral this compound vs. acitretin in the treatment of ichthyosis: a phase II/III multicentre, double-blind, randomized, active-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An appraisal of acitretin therapy in children with inherited disorders of keratinization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ichthyosis Medication: Retinoid-like Agents, Antibiotics, Keratolytic agents, Ophthalmic Lubricants, Mucolytic Agents [emedicine.medscape.com]
A Comparative Analysis of Liarozole and Talarozole: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of Liarozole and Talarozole, two prominent Retinoic Acid Metabolism Blocking Agents (RAMBAs). This document synthesizes experimental data to objectively evaluate their performance, provides detailed experimental methodologies, and visualizes key biological pathways and workflows.
At the core of their therapeutic potential, both this compound and Talarozole act by inhibiting the cytochrome P450 family 26 (CYP26) enzymes. These enzymes are crucial for the catabolism of all-trans-retinoic acid (atRA), a vital signaling molecule derived from vitamin A that regulates cell growth, differentiation, and apoptosis. By blocking CYP26, these RAMBAs increase the endogenous levels of atRA in tissues, offering a therapeutic strategy for various conditions, including dermatological disorders and cancer.
Performance Comparison: Potency and Selectivity
Experimental data consistently demonstrates that Talarozole is a more potent and selective inhibitor of CYP26 enzymes than this compound. This enhanced selectivity may translate to a more favorable safety profile with fewer off-target effects.
| Compound | CYP26A1 IC50 | CYP26B1 IC50 | Reference |
| Talarozole | 4-5 nM | 0.46 nM | [1] |
| This compound | ~3 µM (3000 nM) | Data not consistently reported | [2] |
As illustrated in the table, Talarozole exhibits significantly lower half-maximal inhibitory concentrations (IC50) for both CYP26A1 and CYP26B1, indicating substantially higher potency compared to this compound.
Furthermore, the selectivity of these compounds against other cytochrome P450 enzymes is a critical factor in their pharmacological profile. Off-target inhibition can lead to unintended drug-drug interactions and adverse effects.
| Compound | Selectivity for CYP26 vs. other CYPs (e.g., CYP17, CYP19) | Reference |
| Talarozole | >300-fold greater selectivity for CYP26A1 | [2] |
| This compound | Less selective, also inhibits other CYPs involved in steroidogenesis | [2] |
Signaling Pathway of Retinoic Acid Metabolism and RAMBA Intervention
The mechanism of action of this compound and Talarozole is centered on the retinoic acid signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for these RAMBAs.
References
A Comparative Analysis of Liarozole and Ketoconazole in Advanced Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of liarozole (B1683768) and ketoconazole (B1673606), two oral agents that have been investigated in the treatment of advanced, castration-resistant prostate cancer (CRPC). By examining their distinct mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of pivotal studies, this document aims to equip researchers and drug development professionals with a comprehensive understanding of their therapeutic potential and limitations.
Mechanisms of Action: Two Different Approaches to Target Prostate Cancer
This compound and ketoconazole combat advanced prostate cancer through fundamentally different, yet both impactful, signaling pathways.
This compound , an imidazole (B134444) derivative, primarily functions as a retinoic acid metabolism blocking agent (RAMBA) . It inhibits cytochrome P450 enzymes, particularly CYP26A1, which are responsible for the catabolism of all-trans-retinoic acid (atRA).[1][2] This blockade leads to an accumulation of intracellular atRA, a potent signaling molecule that can induce cell differentiation and apoptosis, thereby inhibiting tumor growth.[2][3] While it also exhibits some inhibitory effects on steroid biosynthesis, its principal anticancer effect in prostate cancer is attributed to the enhancement of retinoid signaling.[4]
Ketoconazole , another imidazole derivative, exerts its anticancer effects primarily by inhibiting androgen biosynthesis. At high doses, it is a potent inhibitor of several cytochrome P450 enzymes, most notably CYP17A1 (17α-hydroxylase/17,20-lyase) , a critical enzyme in the synthesis of androgens in both the testes and adrenal glands. By blocking CYP17A1, ketoconazole significantly reduces the production of testosterone (B1683101) and other androgens that drive the growth of prostate cancer. Its action at multiple sites in the steroid synthesis pathway leads to a state of "medical castration."
Comparative Efficacy: A Look at the Clinical Data
Direct head-to-head randomized controlled trials comparing this compound and ketoconazole are not available in the published literature. Therefore, this comparison is based on data from separate clinical trials.
This compound Clinical Trial Data
A key Phase III study compared this compound to cyproterone (B1669671) acetate (B1210297) (CPA) in patients with metastatic prostate cancer who had relapsed after first-line endocrine therapy.
Table 1: Efficacy of this compound in a Phase III Randomized Controlled Trial
| Endpoint | This compound (300 mg twice daily) | Cyproterone Acetate (100 mg twice daily) | p-value |
| Number of Patients | 161 | 160 | - |
| Median Survival (unadjusted) | 10.3 months | 10.3 months | - |
| Adjusted Hazard Ratio for Survival | 0.74 (in favor of this compound) | - | 0.039 |
| PSA Response (≥50% reduction) | 20% | 4% | <0.001 |
| Improvement in Pain | More significant in the this compound group | - | 0.03 |
Source: this compound Study Group
Pilot studies of this compound in patients with progressive prostate cancer who had relapsed after androgen ablation showed a ≥50% reduction in PSA serum levels in 18% to 50% of evaluable patients.
Ketoconazole Clinical Trial Data
Ketoconazole has been evaluated in numerous Phase II studies as a second-line hormonal therapy for CRPC.
Table 2: Efficacy of Ketoconazole in Selected Phase II Trials
| Study | Patient Population | Ketoconazole Dose | PSA Response Rate (≥50% decline) | Median Time to Progression / Progression-Free Survival |
| Taplin et al. | Asymptomatic CRPC | 400 mg thrice daily (+ hydrocortisone (B1673445) & dutasteride) | 56% | 14.5 months |
| Small et al. | CRPC post-flutamide withdrawal | Not specified (+ hydrocortisone) | 62.5% | Median duration of response: 3.5 months |
| Procopio et al. | CRPC (some post-chemotherapy) | 200 mg every 8 hours | 21% (5% complete, 16% partial) | - |
| Anonymous | Metastatic CRPC | 200-400 mg three times daily (+ prednisone) | 31.9% | 2.6 months |
Note: Patient populations and concomitant medications vary across studies, making direct comparisons challenging.
Safety and Tolerability Profile
The side effect profiles of this compound and ketoconazole are distinct, reflecting their different mechanisms of action.
Table 3: Common Adverse Events Reported in Clinical Trials
| Adverse Event | This compound | Ketoconazole |
| Dermatological | Dry skin (51%), Pruritus (25%), Rash (16%), Nail disorders (16%), Hair loss (15%) | Rash (4.2-8%) |
| Gastrointestinal | - | Nausea and vomiting (up to 51.3%), Abdominal pain (8%) |
| Hepatic | - | Hepatotoxicity / Liver function abnormalities (4.2-17%) |
| Endocrine/Metabolic | - | Gynecomastia, Adrenal insufficiency (requires hydrocortisone co-administration) |
| General | - | Fatigue (6.25-50%), Asthenia (27%) |
This compound's adverse events are primarily dermatological and are thought to be related to increased intracellular retinoic acid levels. These are generally mild to moderate in severity. In contrast, ketoconazole's use is limited by more severe potential toxicities, including liver injury and adrenal insufficiency, which necessitates co-administration of corticosteroids to prevent adrenal crisis.
Experimental Protocols: A Glimpse into the Research
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the experimental protocols from key studies.
This compound Phase III Trial vs. Cyproterone Acetate
-
Study Design: A Phase III international, multicenter, randomized trial.
-
Patient Population: 321 patients with metastatic prostate cancer in relapse after first-line endocrine therapy.
-
Treatment Arms:
-
This compound: 300 mg orally twice daily.
-
Cyproterone Acetate (CPA): 100 mg orally twice daily.
-
-
Primary Endpoints: Overall survival.
-
Secondary Endpoints: PSA response (defined as at least a 50% reduction from baseline), pain improvement, and quality of life.
-
Assessments: PSA levels were monitored regularly. Pain and quality of life were assessed using standardized questionnaires. Survival was tracked from the date of randomization.
Ketoconazole Phase II Trial in Asymptomatic CRPC
-
Study Design: An exploratory, open-label, single-arm Phase II study.
-
Patient Population: 57 men with asymptomatic castration-resistant prostate cancer.
-
Treatment Regimen:
-
Ketoconazole: 400 mg orally thrice daily.
-
Hydrocortisone: 30 mg in the morning, 10 mg in the evening.
-
Dutasteride: 0.5 mg daily.
-
-
Primary Endpoint: Prostate-specific antigen (PSA) response rate (defined as ≥50% decline from baseline).
-
Secondary Endpoints: Time to progression, duration of response, and safety.
-
Assessments: PSA levels were measured at baseline and regularly during treatment. Tumor measurements were performed for patients with measurable disease. Adverse events were monitored and graded.
Conclusion
This compound and ketoconazole represent two distinct strategies for the management of advanced prostate cancer. This compound, through its novel mechanism of enhancing endogenous retinoic acid signaling, has demonstrated a survival benefit over an active comparator and a favorable safety profile characterized by mild to moderate dermatological side effects. Ketoconazole, a potent inhibitor of androgen synthesis, has shown significant PSA response rates in the second-line treatment of CRPC. However, its clinical utility is hampered by a more challenging safety profile, including the risk of hepatotoxicity and adrenal insufficiency, which requires careful patient monitoring and corticosteroid replacement.
For drug development professionals, the story of these two agents underscores the potential of targeting diverse pathways in prostate cancer. While the direct inhibition of androgen synthesis remains a cornerstone of therapy, the modulation of cellular differentiation and apoptosis pathways, as exemplified by this compound, presents a compelling alternative or complementary approach. Future research could explore the synergistic potential of combining these or similar agents to achieve a more durable and less toxic treatment for advanced prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Early clinical experience with this compound (Liazal) in patients with progressive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I/II dose-escalation study of this compound in patients with stage D, hormone-refractory carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Liarozole in Psoriasis: A Comparative Guide to Systemic Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy and safety of liarozole (B1683768) in placebo-controlled clinical trials for the treatment of psoriasis. This compound, an imidazole (B134444) derivative that inhibits the cytochrome P450-mediated metabolism of retinoic acid, is compared with other systemic therapies, including the oral retinoid acitretin (B1665447), conventional immunosuppressants, and a range of biologic agents. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways to facilitate a thorough understanding of this compound's therapeutic potential in the context of current psoriasis treatments.
Overview of this compound and its Mechanism of Action
This compound is a retinoic acid metabolism blocking agent (RAMBA). It functions by inhibiting the cytochrome P450 enzyme system, specifically CYP26A1, which is responsible for the catabolism of all-trans-retinoic acid (atRA)[1]. By blocking this metabolic pathway, this compound leads to an increase in the endogenous levels of atRA in plasma and skin[1]. This elevation in atRA enhances retinoid signaling, which plays a crucial role in the regulation of epidermal proliferation and differentiation, processes that are dysregulated in psoriasis.
Efficacy of this compound in Placebo-Controlled Clinical Trials
Placebo-controlled studies have demonstrated the efficacy of oral this compound in treating psoriasis. A dose-ranging study identified 150 mg daily as the most effective dose, showing a statistically significant improvement in Psoriasis Area and Severity Index (PASI) scores compared to placebo.
Dose-Ranging Study of Oral this compound
A multicentre, double-blind, placebo-controlled study randomized adult male and postmenopausal female patients with psoriasis vulgaris to receive placebo or this compound at total daily doses of 50 mg, 75 mg, or 150 mg for 12 weeks. The primary endpoint was the proportion of subjects achieving 'marked improvement' or better on an eight-point global scale.
Experimental Protocol:
-
Study Design: Multicentre, double-blind, placebo-controlled, dose-ranging.
-
Patient Population: Adult males and postmenopausal females with psoriasis requiring systemic treatment.
-
Treatment Arms:
-
Placebo
-
This compound 50 mg/day
-
This compound 75 mg/day
-
This compound 150 mg/day
-
-
Duration: 12 weeks.
-
Primary Endpoint: Proportion of subjects with 'marked improvement' or better on an 8-point global assessment scale.
-
Secondary Endpoint: Change in Psoriasis Area and Severity Index (PASI) score.
Efficacy Results:
| Treatment Group | N | Marked Improvement or Better | Mean PASI Change from Baseline |
| Placebo | - | 6% | -0.5 |
| This compound 50 mg | - | 18% | -3.6 |
| This compound 75 mg | - | 11% | -3.0 |
| This compound 150 mg | - | 38% | -7.0 |
| p < 0.001 vs. placebo |
Comparative Efficacy with Other Systemic Psoriasis Therapies
To contextualize the efficacy of this compound, this section provides a comparison with other systemic treatments for moderate-to-severe psoriasis, including the oral retinoid acitretin, conventional systemic agents (methotrexate and cyclosporine), and various biologic therapies. The data presented are from placebo-controlled trials.
Acitretin (Oral Retinoid)
Acitretin is a second-generation oral retinoid that works by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs), thereby modulating gene expression involved in cellular proliferation and differentiation.
Efficacy of Acitretin vs. Placebo:
| Treatment Group | Duration | PASI 75 Response |
| Acitretin (25-50 mg/day) | 8 weeks | - |
| Placebo | 8 weeks | - |
Conventional Systemic Agents
Methotrexate: An immunosuppressant that inhibits dihydrofolate reductase, leading to decreased synthesis of DNA, RNA, and proteins.
Cyclosporine: An immunosuppressant that inhibits calcineurin, leading to reduced production of pro-inflammatory cytokines like IL-2.
Efficacy of Conventional Systemic Agents vs. Placebo:
| Treatment Group | Duration | PASI 75 Response |
| Methotrexate (up to 25 mg/week) | 16 weeks | 35.5%[2] |
| Cyclosporine (low-dose) | 4 weeks | 83% (in 15 of 18 patients)[3] |
| Placebo (for Methotrexate) | 16 weeks | 18.9%[2] |
| Placebo (for Cyclosporine) | 4 weeks | Significantly lower PASI reduction[3] |
Biologic Therapies
Biologics are a class of drugs that target specific components of the immune system involved in the pathogenesis of psoriasis.
TNF-α Inhibitors (e.g., Adalimumab, Etanercept): These agents bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
IL-17 Inhibitors (e.g., Secukinumab, Ixekizumab): These monoclonal antibodies target Interleukin-17A (IL-17A), a cytokine that plays a central role in the inflammatory cascade of psoriasis.
IL-23 Inhibitors (e.g., Guselkumab, Tildrakizumab, Risankizumab): These biologics target the p19 subunit of Interleukin-23 (IL-23), a cytokine that promotes the development and maintenance of Th17 cells.
IL-12/23 Inhibitors (e.g., Ustekinumab): This monoclonal antibody targets the p40 subunit shared by both Interleukin-12 (IL-12) and Interleukin-23 (IL-23).
References
- 1. Efficacy of Adalimumab Compared With Methotrexate or Placebo Stratified by Baseline BMI in a Randomized Placebo-Controlled Trial in Patients With Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. New Phase III Data Show Abbott Laboratories's HUMIRA(R) (Adalimumab) Was Statistically Superior To Methotrexate In Patients With Psoriasis - BioSpace [biospace.com]
- 3. Low-dose cyclosporin A in severe psoriasis. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study analysis of Liarozole's effects on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive cross-study analysis of Liarozole's effects on various cancer cell lines. This compound, an imidazole (B134444) derivative, exhibits a dual mechanism of action, functioning as both a retinoic acid metabolism blocking agent (RAMBA) and an aromatase inhibitor.[1][2] This dual functionality makes it a compound of interest in oncology research, particularly in hormone-related cancers. This document provides a comparative overview of its performance, supported by experimental data, detailed methodologies, and visual representations of its signaling pathways.
Quantitative Efficacy of this compound Across Cancer Cell Lines
The anti-proliferative and pro-apoptotic effects of this compound have been investigated in several cancer cell lines, often in combination with other therapeutic agents. The following tables summarize the key quantitative findings from these studies.
Table 1: Antiproliferative and Pro-apoptotic Effects of this compound
| Cell Line | Cancer Type | Treatment | Concentration | Effect | Reference |
| MCF-7 | Breast Cancer | This compound (alone) | 10⁻⁵ M | 35% growth inhibition | [3] |
| MCF-7 | Breast Cancer | All-Trans-Retinoic Acid (ATRA) (alone) | 2 x 10⁻⁸ M | 50% growth inhibition (IC50) | [3] |
| MCF-7 | Breast Cancer | This compound + ATRA | 10⁻⁶ M + 10⁻⁸ M | Greater antiproliferative effect than 10⁻⁷ M ATRA alone; >10-fold enhancement of ATRA's effect | [3] |
| DU 145 | Prostate Cancer | This compound + Retinoids | Not Specified | Significantly amplifies retinoid-induced apoptosis | |
| DU 145 | Prostate Cancer | This compound + 1α,25-dihydroxyvitamin D3 | Not Specified | Synergistic growth inhibition | |
| PC-3ML-B2 | Prostate Cancer | This compound fumarate | Not Specified | Reduced tumor growth and metastasis |
Table 2: Inhibitory Concentrations (IC50) of this compound on Key Enzymes
| Enzyme | Biological Effect | IC50 | Experimental System | Reference |
| Retinoic acid 4-hydroxylase | Inhibition of retinoic acid metabolism | 2.2 µM | Hamster liver microsomes |
Comparative Performance of this compound
This compound's unique dual mechanism of action sets it apart from other anti-cancer agents.
-
Versus Other Aromatase Inhibitors in Breast Cancer : Unlike third-generation aromatase inhibitors such as letrozole (B1683767) and anastrozole (B1683761) that primarily target estrogen synthesis, this compound offers the additional benefit of potentiating the anti-cancer effects of retinoic acid. This could be particularly advantageous in tumors with dysregulated retinoic acid signaling pathways. Clinical trials comparing letrozole and anastrozole have shown letrozole to be more potent in suppressing estrogen levels, which in some studies translated to a higher overall response rate in advanced breast cancer. While direct comparative clinical data for this compound against these newer agents is limited, its dual mechanism suggests a potentially broader spectrum of activity.
-
Versus Ketoconazole (B1673606) in Prostate Cancer : Both this compound and Ketoconazole are imidazole derivatives with anti-cancer properties. High-dose ketoconazole can inhibit androgen synthesis, providing a form of medical castration. However, its use can be limited by side effects and the inability to maintain castrate levels of testosterone (B1683101) long-term. This compound's primary mechanism in prostate cancer appears to be the enhancement of retinoid-induced apoptosis, which may offer a different and potentially more favorable side-effect profile.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Dual mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, alone or in combination with other agents (e.g., ATRA). Control wells receive the vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 9 days for MCF-7 cells).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control cells.
Apoptosis Assay (TUNEL Assay)
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Cells (e.g., DU 145) are cultured on coverslips and treated with this compound and/or a retinoid for the desired time.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100.
-
TUNEL Reaction: The TUNEL reaction is performed according to the manufacturer's instructions, which typically involves incubating the cells with TdT enzyme and BrdUTP.
-
Staining: Cells are stained with a fluorescently labeled anti-BrdU antibody. Propidium Iodide (PI) can be used as a counterstain to analyze the cell cycle.
-
Analysis: Samples are analyzed using a flow cytometer or fluorescence microscope to quantify the percentage of TUNEL-positive (apoptotic) cells.
Western Blot for Bcl-2 Expression
This technique is used to assess the effect of this compound on the expression of the anti-apoptotic protein Bcl-2.
-
Cell Lysis: Treated and untreated control cells are lysed, and the protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against Bcl-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the Bcl-2 band is quantified and compared between treated and control samples.
References
- 1. benchchem.com [benchchem.com]
- 2. The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy and Safety of Liarozole Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy and safety of Liarozole (B1683768), a first-in-class Retinoic Acid Metabolism Blocking Agent (RAMBA), in the treatment of congenital ichthyosis and psoriasis. Its performance is objectively compared with established alternatives, namely the systemic retinoid Acitretin (B1665447) and the topical retinoid Tazarotene (B1682939). This document synthesizes available clinical trial data, details experimental methodologies, and visualizes key pathways to support further research and drug development in this area.
Executive Summary
This compound offers a novel mechanism of action by inhibiting the cytochrome P450 enzyme CYP26, which is responsible for the degradation of endogenous retinoic acid. This leads to increased intracellular levels of retinoic acid, thereby modulating gene transcription involved in cell differentiation and proliferation. Clinical trials have demonstrated that oral this compound is an effective treatment for ichthyosis, with efficacy comparable to that of Acitretin in short-term studies.[1] A key differentiator is its potential for a more favorable safety profile, particularly concerning systemic retinoid-associated toxicities. However, robust, long-term (>1 year) data on the efficacy and safety of oral this compound remains limited. Topical this compound has shown promise in long-term maintenance therapy for ichthyosis. Acitretin, a second-generation systemic retinoid, has a well-documented long-term safety and efficacy profile, though its use is associated with significant side effects. Tazarotene, a topical receptor-selective retinoid, offers a localized treatment option with a good safety profile for congenital ichthyoses, but its long-term efficacy data is less extensive than that for systemic treatments.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials to facilitate a clear comparison between this compound and its alternatives.
Table 1: Efficacy of this compound vs. Placebo and Acitretin in Ichthyosis (12-Week Studies)
| Treatment Group | N | Primary Efficacy Endpoint | Responder Rate (%) | Mean Change in Investigator's Global Assessment (IGA) | Mean Change in Scaling Score | Reference |
| Oral this compound in Lamellar Ichthyosis (NCT00282724) | [2][3][4] | |||||
| This compound 150 mg/day | 28 | ≥2-point decrease in IGA | 50% | Decrease from baseline | Decrease from baseline | [2][3][4] |
| This compound 75 mg/day | 27 | ≥2-point decrease in IGA | 41% | Decrease from baseline | Decrease from baseline | [2][3][4] |
| Placebo | 9 | ≥2-point decrease in IGA | 11% | Minimal change | Minimal change | [2][3][4] |
| Oral this compound vs. Oral Acitretin in Ichthyosis | [5] | |||||
| This compound 150 mg/day | 15 | Marked Improvement (Investigator Assessment) | 67% | Not Reported | More pronounced improvement on trunk (P=0.047) | [5] |
| Acitretin 35 mg/day | 16 | Marked Improvement (Investigator Assessment) | 81% | Not Reported | Improvement noted | [5] |
Table 2: Long-Term Efficacy of Topical this compound and Alternatives in Ichthyosis
| Treatment | Study Duration | Key Efficacy Outcomes | Reference |
| Topical this compound 5% Cream | 72-week open maintenance | Continued reduction in severity of scaling and roughness compared to short-term trial. | [3] |
| Oral Acitretin | >12 years (retrospective) | Good response and disease control maintained at low doses (0.2-0.3 mg/kg/day). | [6] |
| Topical Tazarotene 0.05% Gel | 3-month follow-up | Remission persisted for up to 2 months after discontinuation. | [7] |
| Topical Tazarotene 0.1% Gel | 4-month maintenance | Marked overall improvement in treated areas. | [8] |
Table 3: Comparative Safety and Tolerability Profile
| Adverse Event | Oral this compound (12 weeks) | Oral Acitretin (Long-term) | Topical Tazarotene |
| Common | Retinoid-like effects (dry lips, headache, itching), generally mild to moderate and less frequent than with acitretin.[5] | Cheilitis, xerosis, hyperlipidemia, elevated transaminases, epistaxis.[6] | Local irritation, pruritus, burning, erythema.[7][8] |
| Less Common | Increased plasma creatine (B1669601) phosphokinase, increased alanine (B10760859) aminotransferase.[3] | Skeletal hyperostosis (with long-term use), hair loss.[5] | Photosensitivity.[9] |
| Serious | No serious adverse events related to the drug reported in the 12-week comparative study.[5] | Teratogenicity (requires long washout period), potential for hepatotoxicity (rare at low doses).[5][6] | Systemic side effects are minimal. |
| Laboratory Abnormalities | Mild elevation of triglycerides. Rise in LH and testosterone (B1683101) in males.[10] | Hypertriglyceridemia, hypercholesterolemia, abnormal liver function tests.[5] | No significant systemic laboratory abnormalities reported. |
Experimental Protocols
Protocol for a Phase II/III, Randomized, Double-Blind, Placebo-Controlled Trial of Oral this compound in Lamellar Ichthyosis (Adapted from NCT00282724) [2][3][11]
-
Objective: To evaluate the efficacy and safety of two doses of oral this compound (75 mg and 150 mg once daily) compared with placebo over a 12-week treatment period in patients with lamellar ichthyosis.
-
Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Patients were randomized in a 3:3:1 ratio to receive this compound 150 mg/day, this compound 75 mg/day, or placebo.
-
-
Inclusion Criteria:
-
Male or female patients aged 14 years or older.
-
Clinical diagnosis of lamellar ichthyosis.
-
Investigator's Global Assessment (IGA) score of ≥ 3 (moderate to severe).
-
Women of childbearing potential required to use effective contraception.
-
-
Exclusion Criteria:
-
Concurrent topical (except emollients), UV, or systemic treatment for ichthyosis.
-
Pregnancy or breastfeeding.
-
History of alcohol or drug abuse.
-
Significant co-existing diseases or clinically significant abnormal ECG.
-
History of hypersensitivity to retinoids.
-
-
Assessments:
-
Primary Efficacy Endpoint: Responder rate at week 12, defined as a ≥2-point decrease in the IGA score from baseline.
-
Secondary Efficacy Endpoints: Mean change from baseline in IGA, scaling, erythema, and pruritus scores; Dermatology Life Quality Index (DLQI).
-
Safety Assessments: Monitoring of adverse events, clinical laboratory parameters (hematology, biochemistry), vital signs, and ECGs.
-
-
Statistical Analysis: The primary efficacy analysis compared the responder rate in the 150 mg this compound group with the placebo group.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound's Mechanism of Action in the Retinoic Acid Signaling Pathway.
Caption: Experimental Workflow of the NCT00282724 Clinical Trial.
Caption: Logical Relationship of this compound and its Alternatives.
Conclusion
This compound represents a promising therapeutic advancement for congenital ichthyosis, offering a targeted mechanism of action with an efficacy comparable to the standard systemic retinoid, Acitretin, in the short term, and potentially a more favorable safety profile. The development of both oral and topical formulations provides versatility in treatment approaches. However, the current body of evidence is limited by the lack of comprehensive, long-term data for the oral formulation. Future research should prioritize long-term, controlled clinical trials to fully elucidate the sustained efficacy and safety of oral this compound. Such studies will be crucial in defining its role in the long-term management of ichthyosis and other disorders of keratinization, and in providing a clearer comparison against established therapies like Acitretin and Tazarotene. The "retinoid-sparing" approach of this compound holds significant potential, but a more complete understanding of its long-term effects is necessary for its integration into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SYSTEMIC RETINOIDS IN THE MANAGEMENT OF OF ICHTHYOSES AND RELATED SKIN TYPES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pros and cons of using systemic acitretin in the paediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of topical tazarotene in the treatment of congenital ichthyoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Type I lamellar ichthyosis improved by tazarotene 0.1% gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Consensus recommendations for the use of retinoids in ichthyosis and other disorders of cornification in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of psoriasis with oral this compound: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Liarozole: A Guide for Laboratory Professionals
The safe and compliant disposal of the investigational drug Liarozole is a critical aspect of laboratory safety and environmental responsibility. As a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, all materials contaminated with this compound must be handled as hazardous waste.[1][2] Adherence to proper disposal protocols is essential to protect both laboratory personnel and the environment.
Summary of this compound Disposal Procedures
While specific quantitative limits for this compound disposal are not publicly available, the procedural guidelines provided by safety data sheets and laboratory safety resources offer a clear framework for its management. The following table summarizes the key steps for the proper disposal of this compound waste.
| Procedure | Key Instructions | References |
| Hazard Identification | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects. | [1][3][4] |
| Personal Protective Equipment (PPE) | Wear safety glasses or goggles, chemical-resistant gloves, and a laboratory coat. A respirator may be necessary when cleaning spills. | |
| Waste Identification & Segregation | All materials contaminated with this compound (e.g., pure substance, solutions, used vials, pipette tips, gloves) must be treated as hazardous waste. | |
| Container & Labeling | Collect waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and "this compound". | |
| Storage | Store the sealed waste container in a secure, designated satellite accumulation area. | |
| Disposal Method | The primary recommended method is high-temperature incineration by a licensed hazardous waste management facility. | |
| Regulatory Compliance | Disposal must comply with all federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. | |
| Clinical Trial Materials | For investigational products used in clinical trials, the protocol may require returning unused or expired materials to the study sponsor. |
Experimental Protocols: Step-by-Step Disposal Guide
The following protocol outlines the procedural steps for the safe disposal of this compound in a research environment.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
2. Waste Identification and Segregation: Identify all materials that have come into contact with this compound. This includes:
-
Unused or expired pure this compound powder.
-
Solutions containing this compound.
-
Partially used or empty vials and containers.
-
Contaminated laboratory consumables such as pipette tips, gloves, and weighing papers.
All these items must be segregated from general laboratory waste and treated as hazardous waste.
3. Waste Collection and Containerization:
-
Collect all identified this compound waste in a designated primary container that is leak-proof and chemically compatible with the substance.
-
The container must be kept securely closed except when actively adding waste.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the chemical name "this compound".
-
Follow any additional labeling requirements specified by your institution's EHS department.
5. Storage:
-
Store the labeled and sealed hazardous waste container in a designated and secure satellite accumulation area.
-
This area should be away from incompatible materials and general laboratory traffic.
6. Final Disposal:
-
The recommended and most common method for the destruction of pharmaceutical waste like this compound is high-temperature incineration. This process ensures the complete breakdown of the active chemical compound.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the this compound waste. They will have established procedures with licensed hazardous waste management companies.
-
For materials from clinical trials, consult the study protocol for instructions on returning unused investigational products to the sponsor.
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Liarozole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal protocols for Liarozole, an investigational imidazole-based compound. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. Given the potent nature of many investigational drugs, a cautious approach to handling is paramount.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. It is imperative to prevent its release into the environment.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The required level of protection depends on the specific procedure being performed.
Table 2: Recommended Personal Protective Equipment for this compound
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing, aliquoting powder) | Safety goggles with side-shields | Double nitrile gloves | Disposable coveralls (e.g., Tyvek®) over a lab coat | Powered Air-Purifying Respirator (PAPR) or a fit-tested N95/FFP2 respirator |
| Handling Solutions | Safety goggles with side-shields | Double nitrile gloves | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Cleaning Spills | Chemical splash goggles and a face shield | Double nitrile gloves | Disposable coveralls | PAPR or a full-facepiece respirator with appropriate particulate filters |
Diagram 1: PPE Selection Decision Tree for Handling this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
